molecular formula C6H7ClN2 B1314056 4-Chloro-2,5-dimethylpyrimidine CAS No. 75712-74-2

4-Chloro-2,5-dimethylpyrimidine

カタログ番号: B1314056
CAS番号: 75712-74-2
分子量: 142.58 g/mol
InChIキー: QOKSKBJSPUYZAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2,5-dimethylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-2,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKSKBJSPUYZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499337
Record name 4-Chloro-2,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75712-74-2
Record name 4-Chloro-2,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylpyrimidine, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Core Compound Properties

This compound is a substituted pyrimidine ring, a structural motif of significant interest in the development of bioactive molecules. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 75712-74-2
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Boiling Point 82-83 °C (18 mmHg)
Appearance Expected to be a liquid or low-melting solid.
Solubility Soluble in common organic solvents.

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of the corresponding hydroxyl precursor, 2,5-dimethylpyrimidin-4-one. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1]

General Experimental Protocol: Chlorination of 2,5-dimethylpyrimidin-4-one

The following is a representative protocol for the chlorination of a hydroxypyrimidine, adapted for the synthesis of this compound.[1]

Materials:

  • 2,5-dimethylpyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or another suitable organic base)

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2,5-dimethylpyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 eq).[1]

  • Cool the mixture to 5-10 °C using an ice bath.[1]

  • Slowly add triethylamine (0.3-0.7 eq) dropwise to the cooled suspension. An exothermic reaction may be observed.[1]

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 2-5 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).[1]

  • After completion, cool the mixture to room temperature and remove the excess phosphorus oxychloride under reduced pressure.[1]

  • Carefully pour the residue onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or chromatography if necessary.

Synthesis Workflow Diagram

G General Synthesis of this compound cluster_synthesis Synthesis start 2,5-dimethylpyrimidin-4-one reagents POCl₃, Triethylamine reaction Chlorination Reaction (Reflux, 2-5h) reagents->reaction 1. Add reagents workup Workup (Quenching, Extraction, Washing) reaction->workup 2. Reaction completion purification Purification (Distillation/Chromatography) workup->purification 3. Crude product product This compound purification->product 4. Pure product

Caption: General workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4-8.6Singlet1HPyrimidine C6-H
~2.6-2.8Singlet3HPyrimidine C2-CH₃
~2.3-2.5Singlet3HPyrimidine C5-CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~165-168Pyrimidine C4-Cl
~160-163Pyrimidine C2
~158-160Pyrimidine C6
~125-130Pyrimidine C5
~23-26Pyrimidine C2-CH₃
~15-18Pyrimidine C5-CH₃
Predicted Mass Spectrometry Data
m/zInterpretation
142/144Molecular ion (M⁺) peak with ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.
107Loss of chlorine radical (M⁺ - Cl).
OtherFragmentation of the pyrimidine ring.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3050-3150Aromatic C-H stretch
~2850-3000Aliphatic C-H stretch (methyl)
~1550-1600C=N and C=C ring stretching
~1400-1500C=C ring stretching
~1000-1200C-Cl stretch

Reactivity and Applications in Drug Development

The 4-chloro substituent on the pyrimidine ring makes this position highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a versatile building block in medicinal chemistry.

Nucleophilic Aromatic Substitution

This compound readily reacts with a variety of nucleophiles, particularly primary and secondary amines, to afford 4-substituted-2,5-dimethylpyrimidines. This reaction is a fundamental transformation for introducing diverse functionalities to the pyrimidine core.[2]

General Experimental Protocol: Amination of this compound

The following is a general procedure for the reaction of a 4-chloropyrimidine with an amine.[2]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., K₂CO₃, triethylamine, or diisopropylethylamine) (2.0 eq)

  • Solvent (e.g., water, ethanol, DMF, or NMP)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add the non-nucleophilic base (2.0 eq).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C) and stir for 2 to 24 hours. Monitor the reaction by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by standard techniques such as extraction, crystallization, or column chromatography.

Reactivity Workflow Diagram

G General Reactivity of this compound cluster_reactivity Nucleophilic Aromatic Substitution start This compound nucleophile Amine (R-NH₂) reaction SₙAr Reaction (Base, Heat) nucleophile->reaction 1. Add nucleophile and base product 4-Amino-2,5-dimethylpyrimidine Derivative reaction->product 2. Substitution

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Application as a Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The 2,4-disubstituted pyrimidine motif is a common core structure in many approved and investigational kinase inhibitors. This compound serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors by introducing various amine-containing fragments at the C4-position.

Conceptual Role in Kinase Inhibitor Synthesis

G Role as a Building Block for Kinase Inhibitors cluster_drug_discovery Drug Discovery Workflow scaffold This compound (Core Scaffold) library Library of Amines (R₁-NH₂, R₂-NH₂, etc.) synthesis Parallel Synthesis (SₙAr Reactions) library->synthesis Diversification inhibitors Library of Potential Kinase Inhibitors synthesis->inhibitors screening Biological Screening (Kinase Assays) inhibitors->screening hit Hit Compound screening->hit

References

An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyrimidine: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence in biologically essential molecules, such as nucleic acids, and their ability to interact with a diverse range of biological targets have made them a fertile ground for drug discovery. 4-Chloro-2,5-dimethylpyrimidine, a substituted pyrimidine, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic value. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate biological activity and pharmacokinetic properties. This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds.

Molecular Structure and Chemical Properties

This compound possesses a pyrimidine ring substituted with a chloro group at the 4-position and methyl groups at the 2- and 5-positions.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1]
CAS Number 75712-74-2[2]
Boiling Point 82-83 °C (at 18 mmHg)
Appearance Not specified in literature
Solubility Not specified in literature

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process: the formation of the hydroxypyrimidine precursor followed by a chlorination reaction.

Synthesis of the Precursor: 2,5-Dimethylpyrimidin-4-ol

The precursor, 2,5-dimethylpyrimidin-4-ol, can be synthesized via the condensation of ethyl 2-methylacetoacetate with acetamidine.

Experimental Protocol (General)

  • Reaction Setup: To a solution of sodium ethoxide in ethanol, add ethyl 2-methylacetoacetate and acetamidine hydrochloride.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.

  • Work-up: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The precipitated product, 2,5-dimethylpyrimidin-4-ol, is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried.

Chlorination of 2,5-Dimethylpyrimidin-4-ol

The conversion of the hydroxypyrimidine to the corresponding chloropyrimidine is a common transformation in heterocyclic chemistry, often achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol (General)

  • Reagents: 2,5-dimethylpyrimidin-4-ol, phosphorus oxychloride (POCl₃), and a base (e.g., triethylamine or N,N-dimethylaniline).

  • Reaction Setup: A mixture of 2,5-dimethylpyrimidin-4-ol and an excess of phosphorus oxychloride is prepared. A base is often added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is heated, typically to reflux, for a period of time to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess POCl₃ is carefully removed, often by distillation under reduced pressure. The residue is then cautiously quenched with ice-water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, followed by brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Synthesis_Workflow General Synthetic Workflow for this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination A Ethyl 2-methylacetoacetate + Acetamidine B Condensation Reaction (e.g., with NaOEt in EtOH, reflux) A->B Reactants C 2,5-Dimethylpyrimidin-4-ol B->C Product D 2,5-Dimethylpyrimidin-4-ol E Chlorination Reaction (e.g., with POCl₃, reflux) D->E Starting Material F This compound E->F Final Product

General synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - A singlet for the C6-H proton, expected to be in the aromatic region (δ 8.0-9.0 ppm).- A singlet for the C2-methyl protons (δ 2.5-3.0 ppm).- A singlet for the C5-methyl protons (δ 2.0-2.5 ppm).
¹³C NMR - Peaks for the pyrimidine ring carbons, with the carbon bearing the chlorine (C4) shifted downfield.- Peaks for the two methyl carbons.
IR Spectroscopy - C-H stretching vibrations for the aromatic and methyl protons.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring.- C-Cl stretching vibration.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (142.59 g/mol ).- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a chlorine atom.- Fragmentation patterns involving the loss of a chlorine atom, methyl groups, and cleavage of the pyrimidine ring.

Biological Activity and Potential Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. A significant area of interest is their role as kinase inhibitors.

Pyrimidine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a bioisostere of the adenine ring of ATP, allowing pyrimidine-based compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Derivatives of 4-chloropyrimidine can serve as versatile intermediates for the synthesis of potent kinase inhibitors. The chlorine atom at the 4-position is a key reactive site for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions. These substituents can be designed to interact with specific residues in the kinase active site, leading to enhanced potency and selectivity.

Kinase_Inhibition_Pathway General Mechanism of Pyrimidine-based Kinase Inhibition cluster_pathway Signaling Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Signal Transduction) Substrate->Phosphorylated_Substrate Leads to Pyrimidine_Inhibitor This compound Derivative Pyrimidine_Inhibitor->Kinase Competitively Binds

General mechanism of pyrimidine-based kinase inhibition.
Potential Therapeutic Areas

Given the role of pyrimidine derivatives as kinase inhibitors, this compound could serve as a starting point for the development of drugs targeting a variety of diseases, including:

  • Oncology: Many kinases are oncogenes, and their inhibition is a validated strategy in cancer therapy.

  • Inflammatory Diseases: Kinases are also involved in inflammatory signaling pathways.

  • Neurological Disorders: Kinase dysregulation has been implicated in various neurodegenerative diseases.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis from readily available starting materials and the reactive nature of its chloro-substituent make it an attractive scaffold for the generation of diverse chemical libraries. While specific biological and detailed spectroscopic data for this compound are currently limited in the public domain, the well-established role of the pyrimidine core in kinase inhibition provides a strong rationale for its exploration in the development of novel therapeutic agents. This guide serves as a foundational resource to stimulate further research into the properties and applications of this and related pyrimidine derivatives.

References

Physical and chemical properties of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 4-Chloro-2,5-dimethylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a substituted pyrimidine with the chemical formula C₆H₇ClN₂. Its structure features a pyrimidine ring substituted with a chloro group at position 4 and methyl groups at positions 2 and 5.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted and should be considered as estimates.

PropertyValueSource(s)
CAS Number 75712-74-2[1]
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1]
Boiling Point 82-83 °C at 18 mmHg[1]
193.8 ± 20.0 °C at 760 mmHg (Predicted)[2]
Melting Point Not available
Density 1.2 ± 0.1 g/cm³ (Predicted)[2]
Solubility Not available
Flash Point 88.5 ± 7.4 °C (Predicted)[2]
LogP (Predicted) 1.44

Synthesis and Reactivity

Synthesis of this compound

A common and effective method for the synthesis of 4-chloropyrimidines is the chlorination of the corresponding 4-hydroxypyrimidine precursor. For this compound, the starting material would be 2,5-dimethylpyrimidin-4-ol. The reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylpyrimidin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). An organic base, such as triethylamine (0.3-0.7 equivalents), can be added to the mixture.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure. The residue is then slowly poured into crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral. Extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[2]

Synthesis cluster_reagents Reagents & Conditions 2,5-dimethylpyrimidin-4-ol 2,5-dimethylpyrimidin-4-ol Reaction Reaction 2,5-dimethylpyrimidin-4-ol->Reaction POCl3 POCl3 POCl3->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound Chlorination

Synthesis of this compound.
Chemical Reactivity

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, making this compound a versatile intermediate for the synthesis of a variety of derivatives. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring.

This compound can readily undergo SₙAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., isopropanol, DMF, or water).

  • Addition of Nucleophile: Add the desired amine nucleophile (1.0-1.2 equivalents) to the solution.

  • Addition of Base (if necessary): If the amine is used as a salt or if the reaction generates HCl, a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2.0 equivalents) should be added.[3]

  • Reaction Conditions: Heat the reaction mixture (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[3]

  • Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the corresponding 4-aminopyrimidine derivative.

Nucleophilic_Substitution cluster_reagents Reagents This compound This compound Reaction Reaction This compound->Reaction Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Reaction Base Base Base->Reaction 4-Nu-2,5-dimethylpyrimidine 4-Nu-2,5-dimethylpyrimidine Reaction->4-Nu-2,5-dimethylpyrimidine SₙAr

Nucleophilic substitution on this compound.

The chloro group at the 4-position can also be displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of various aryl or heteroaryl substituents.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a base (e.g., potassium carbonate, 2.0-3.0 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).[4]

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[4]

  • Reaction Conditions: Heat the reaction mixture (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 4-aryl-2,5-dimethylpyrimidine product.

Suzuki_Coupling cluster_reagents Reagents & Conditions This compound This compound Reaction Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction 4-Aryl-2,5-dimethylpyrimidine 4-Aryl-2,5-dimethylpyrimidine Reaction->4-Aryl-2,5-dimethylpyrimidine C-C Coupling

Suzuki coupling of this compound.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show a singlet for the proton at the 6-position of the pyrimidine ring, and two singlets for the two methyl groups at positions 2 and 5.

  • ¹³C NMR: The spectrum would display signals for the six carbon atoms in the molecule, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=N, and C-Cl bonds.

Applications in Drug Development

Substituted pyrimidines are a prominent class of compounds in medicinal chemistry and are found in the core structure of numerous approved drugs. The pyrimidine scaffold is a well-established "hinge-binding" motif that can mimic the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

While specific applications of this compound in drug development are not extensively documented, its structure suggests its potential as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors . The reactive 4-chloro position allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, derivatives of similar chloropyrimidines have been investigated as inhibitors of Aurora kinases, which are important targets in cancer therapy.[5] The 2- and 5-methyl groups can also influence the binding affinity and selectivity of the final compound.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloro group allows for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, providing access to a diverse range of substituted pyrimidine derivatives. While some of its physical properties and detailed spectroscopic data are not yet fully characterized in the public domain, its synthetic accessibility and the established biological importance of the pyrimidine scaffold make it a compound of significant interest for the development of novel therapeutics, especially in the area of kinase inhibition. Further research into the properties and applications of this compound is warranted.

References

An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. This document collates available physicochemical data, outlines potential synthetic and analytical methodologies based on related compounds, and explores its putative role in therapeutic applications. The information is structured to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Core Properties of this compound

This compound is a halogenated pyrimidine derivative. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.588 g/mol [1]
CAS Number 75712-74-2[1]
Appearance Liquid[2]
Boiling Point 82-83 °C (18 mmHg)[1]

Synthesis and Characterization

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, methods for synthesizing structurally similar compounds, such as 4-chloro-2,6-dimethylpyrimidine, can provide a foundational methodology.

Putative Synthetic Protocol

A potential synthetic route can be extrapolated from the synthesis of 4-chloro-2,6-dimethyl-pyrimidine, which involves a condensation reaction followed by chlorination.

Step 1: Synthesis of 4-hydroxy-2,5-dimethylpyrimidine

This step would likely involve the condensation of 2-methylmalonamate with acetamidine.

  • Reactants: Ethyl 2-methylacetoacetate and acetamidine hydrochloride.

  • Base: A suitable base, such as sodium ethoxide or potassium hydroxide, in an alcoholic solvent.

  • Procedure: The reactants are refluxed in an appropriate solvent (e.g., ethanol). The resulting intermediate, 4-hydroxy-2,5-dimethylpyrimidine, can be isolated upon cooling and acidification.

Step 2: Chlorination of 4-hydroxy-2,5-dimethylpyrimidine

The hydroxyl group is then replaced by a chlorine atom using a chlorinating agent.

  • Reagent: Phosphorus oxychloride (POCl₃) is a common reagent for this transformation.

  • Procedure: The 4-hydroxy-2,5-dimethylpyrimidine is heated with excess phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized to precipitate the crude product. Purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the two methyl groups and the pyrimidine ring proton. ¹³C NMR would provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.

  • Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the synthesized compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone in medicinal chemistry due to their presence in a wide range of biologically active compounds, including approved drugs. While specific biological targets for this compound are not yet fully elucidated, its structural motifs suggest potential applications as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.

The pyrimidine core can act as a scaffold that mimics the purine bases of ATP, enabling it to bind to the ATP-binding site of various kinases. The chloro-substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives to probe structure-activity relationships (SAR) and optimize binding to a target protein.

Visualizing Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted chloropyrimidine like this compound.

G General Synthetic Workflow start Starting Materials (e.g., dialkyl methylmalonate, amidine) condensation Condensation Reaction start->condensation intermediate Hydroxy-dimethylpyrimidine Intermediate condensation->intermediate chlorination Chlorination (e.g., with POCl₃) intermediate->chlorination crude_product Crude 4-Chloro-2,5- dimethylpyrimidine chlorination->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification final_product Pure 4-Chloro-2,5- dimethylpyrimidine purification->final_product analysis Analytical Characterization (NMR, MS, etc.) final_product->analysis

Caption: A generalized workflow for the synthesis and analysis of this compound.

Hypothetical Signaling Pathway Inhibition

Given that many pyrimidine derivatives are developed as kinase inhibitors, the following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a generic kinase signaling pathway, a common mechanism in cancer therapy.

G Hypothetical Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling Cascade receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., Ras/Raf) receptor->kinase1 activates target_kinase Target Kinase (e.g., MEK) kinase1->target_kinase activates downstream_protein Downstream Protein (e.g., ERK) target_kinase->downstream_protein phosphorylates proliferation Cell Proliferation & Survival downstream_protein->proliferation promotes inhibitor This compound Derivative inhibitor->target_kinase Inhibits ATP Binding

Caption: Hypothetical inhibition of a kinase pathway by a this compound derivative.

Conclusion

This compound represents a valuable building block for the synthesis of potentially bioactive molecules. While detailed biological data for this specific compound is limited, its structural features align with those of known pharmacophores, particularly in the realm of kinase inhibition. This guide provides a foundational understanding of its properties and potential applications, serving as a starting point for further research and development in the field of medicinal chemistry. The provided workflows and hypothetical pathways offer a conceptual framework for its integration into drug discovery programs.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Chloro-2,5-dimethylpyrimidine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding ¹H NMR signals.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three different proton environments in the molecule. Due to the absence of adjacent protons, all signals are expected to be singlets. The predicted chemical shifts are based on the analysis of similar pyrimidine derivatives and the known effects of substituents on the pyrimidine ring.[1][2] The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrimidine ring will influence the chemical shifts of the nearby protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1H-6~8.5Singlet1H
2C2-CH₃~2.6Singlet3H
3C5-CH₃~2.4Singlet3H

Note: The predicted chemical shift values are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.[3]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.[3]

  • To ensure a homogeneous magnetic field, the solution should be free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer does not use an internal lock signal for referencing. TMS is set to 0.00 ppm and is used to calibrate the chemical shift axis.[3]

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity. Shimming is the process of adjusting the currents in the shim coils to minimize magnetic field variations, resulting in sharper spectral lines.

3. Data Acquisition Parameters:

  • Number of Scans (NS): A typical range is 8 to 16 scans. This can be increased for dilute samples to improve the signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually sufficient for ¹H NMR.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate.

  • Pulse Width: A 30° or 45° pulse angle is often used for routine ¹H NMR to ensure a good signal without saturating the spins.

  • Spectral Width: The spectral width should be set to cover the entire range of expected proton chemical shifts, typically from 0 to 12 ppm for organic molecules.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline-correct the spectrum to obtain a flat baseline.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Reference the spectrum by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.

Visualization of ¹H NMR logical relationships

The following diagram illustrates the structure of this compound and the correlation between the distinct proton groups and their predicted signals in the ¹H NMR spectrum.

References

13C NMR Characterization of 4-Chloro-2,5-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 4-Chloro-2,5-dimethylpyrimidine. This document outlines predicted spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for the characterization process.

Predicted 13C NMR Spectral Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted using computational methods. It is important to note that actual experimental values may vary based on solvent, concentration, and other experimental conditions.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2163.8
C4161.2
C5126.5
C6155.7
2-CH324.1
5-CH316.9

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized, comprehensive protocol for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 50-100 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for pyrimidine derivatives include Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6). The choice of solvent can affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Probe Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp and symmetrical NMR peaks.

Data Acquisition Parameters
  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments) is typically used for a proton-decoupled 13C NMR spectrum.

  • Acquisition Time (AQ): Set the acquisition time to 1-2 seconds.

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons, which relax more slowly, may require a longer delay for accurate quantification.

  • Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical starting point is 1024 scans, which can be adjusted as needed.

  • Spectral Width: Set the spectral width to encompass the expected range of 13C chemical shifts for the compound (e.g., 0-200 ppm).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Interpretation A Sample Weighing (50-100 mg) B Solvent Selection (e.g., CDCl3) A->B C Dissolution & Homogenization B->C D Spectrometer Setup (Tuning, Locking, Shimming) C->D E Set Acquisition Parameters (Pulse Sequence, D1, NS) D->E F Run Experiment E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Referencing H->I J Peak Picking & Integration I->J K Chemical Shift Assignment J->K L Structural Confirmation K->L

Caption: Workflow for 13C NMR Characterization.

An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry data and analytical protocols for 4-Chloro-2,5-dimethylpyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected mass spectral data, detailed experimental methodologies for its acquisition, and a visual representation of the analytical workflow.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a representative electron ionization (EI) mass spectrum can be predicted based on the fragmentation patterns of structurally similar compounds, such as other chlorinated pyrimidines and dimethylpyrimidines. The molecular weight of this compound (C₆H₇ClN₂) is approximately 142.59 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

The presence of chlorine is typically indicated by an isotopic pattern for any chlorine-containing fragment, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope. This results in an M+2 peak.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Predicted Relative Intensity (%)Proposed Fragment Ion/Identity
14430-40[M+2]⁺· Molecular ion with ³⁷Cl
14290-100[M]⁺· Molecular ion with ³⁵Cl
12750-70[M - CH₃]⁺ Loss of a methyl group
10740-60[M - Cl]⁺ Loss of a chlorine radical
9220-30[M - CH₃ - Cl]⁺ Loss of a methyl group and chlorine
7710-20Further fragmentation
5310-20Pyrimidine ring fragments

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for volatile and semi-volatile compounds.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as dichloromethane or methanol.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (if necessary): For analysis of the compound in a complex matrix (e.g., biological fluid, environmental sample), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1 for higher concentrations).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis
  • Peak Identification: The chromatographic peak corresponding to this compound is identified based on its retention time, which is determined by analyzing a pure standard under the same conditions.

  • Mass Spectrum Interpretation: The mass spectrum of the identified peak is extracted and analyzed. The molecular ion peak and the characteristic fragmentation pattern are used to confirm the identity of the compound.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined from this curve.

Visualizations

Mass Spectrometry Workflow

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.

Mass_Spectrometry_Workflow GC-MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Dissolution GC_Inlet GC Inlet (Vaporization) Extraction->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization/Fragmentation) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Sorting) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Signal Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Spectrum_Analysis Spectrum Analysis Peak_Identification->Spectrum_Analysis Quantification Quantification Spectrum_Analysis->Quantification

Caption: A flowchart of the GC-MS analysis process.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Predicted Fragmentation of this compound M C₆H₇ClN₂⁺· (m/z 142/144) M_minus_CH3 C₅H₄ClN₂⁺ (m/z 127/129) M->M_minus_CH3 - CH₃· M_minus_Cl C₆H₇N₂⁺ (m/z 107) M->M_minus_Cl - Cl· M_minus_CH3_Cl C₅H₄N₂⁺· (m/z 92) M_minus_CH3->M_minus_CH3_Cl - Cl· M_minus_Cl->M_minus_CH3_Cl - CH₃· Further_Frags2 Further Fragments M_minus_Cl->Further_Frags2 Further_Frags1 Further Fragments M_minus_CH3_Cl->Further_Frags1

A Technical Guide to the Isomers of C6H7ClN2 Pyrimidine: Synthesis, Spectroscopic Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key isomers of the C6H7ClN2 pyrimidine scaffold, a heterocyclic motif of significant interest in medicinal chemistry. Pyrimidine derivatives are integral to numerous biological processes and form the core of many therapeutic agents, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the synthetic protocols, spectroscopic data, and potential biological applications of four key isomers: 2-chloro-4,6-dimethylpyrimidine, 4-chloro-2,6-dimethylpyrimidine, 4-chloro-6-ethylpyrimidine, and 4-(chloromethyl)-2-methylpyrimidine.

Isomers of C6H7ClN2 Pyrimidine

The molecular formula C6H7ClN2 encompasses several isomeric structures with a central pyrimidine ring. The focus of this guide is on the following four key isomers, each with distinct substitution patterns that influence their chemical and biological properties.

IUPAC NameMolecular Structure
2-Chloro-4,6-dimethylpyrimidine2-Chloro-4,6-dimethylpyrimidine
4-Chloro-2,6-dimethylpyrimidine4-Chloro-2,6-dimethylpyrimidine
4-Chloro-6-ethylpyrimidine4-Chloro-6-ethylpyrimidine
4-(Chloromethyl)-2-methylpyrimidine4-(Chloromethyl)-2-methylpyrimidine

Synthesis and Experimental Protocols

The synthesis of these chloropyrimidine derivatives often involves the cyclization of a three-carbon component with an amidine, followed by chlorination. The following protocols are based on established literature procedures.

Synthesis of 4-Chloro-2,6-dimethylpyrimidine

This synthesis is a two-step process starting from the condensation of methyl acetoacetate and acetamidine hydrochloride to form 4-hydroxy-2,6-dimethylpyrimidine, which is subsequently chlorinated.[4]

Step 1: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine

  • In a 3L three-necked flask, add 2 liters of methanol, 211 g of methyl acetoacetate, and 138 g of potassium hydroxide.

  • Stir the mixture mechanically for approximately 1 hour. An exothermic reaction will be observed.

  • Add 266 g of acetamidine hydrochloride to the mixture.

  • Heat the reaction mixture to reflux and continue stirring overnight.

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • The filtrate is concentrated under reduced pressure to yield a yellow, cotton-shaped solid of 4-hydroxy-2,6-dimethylpyrimidine.

Step 2: Chlorination to 4-chloro-2,6-dimethylpyrimidine

  • To the crude 4-hydroxy-2,6-dimethylpyrimidine, add phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for 4 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Adjust the pH to 8-9 with a potassium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chloro-2,6-dimethylpyrimidine.

Synthesis of 4-(Chloromethyl)-2-methylpyrimidine

This procedure involves the chlorination of (2-methylpyrimidin-4-yl)methanol.

  • To a stirred solution of (2-chloropyrimidin-4-yl)methanol (0.600 g, 4.14 mmol) in dichloromethane (10 mL), add thionyl chloride (0.488 g, 4.14 mmol).[5]

  • Stir the mixture at room temperature overnight.[5]

  • Concentrate the reaction mixture under reduced pressure to afford 2-chloro-4-(chloromethyl)pyrimidine as a yellow oil (Yield: 74%).[5]

Note: The initial search provided a synthesis for 2-chloro-4-(chloromethyl)pyrimidine. A similar protocol starting from (2-methylpyrimidin-4-yl)methanol would yield the target compound.

General Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating the biological activity of these pyrimidine derivatives can be summarized in the following workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Amidines, Dicarbonyls) Cyclization Cyclization Reaction Start->Cyclization Chlorination Chlorination (e.g., POCl3, SOCl2) Cyclization->Chlorination Purification Purification (Chromatography, Recrystallization) Chlorination->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy InVitro In Vitro Assays (Antimicrobial, Anticancer) Spectroscopy->InVitro Data Data Analysis (IC50, MIC) InVitro->Data G cluster_pathway Simplified Kinase Inhibition Pathway Pyrimidine C6H7ClN2 Pyrimidine Derivative Kinase Protein Kinase (e.g., EGFR, CDK) Pyrimidine->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Proliferation Cell Proliferation & Survival Phosphorylation->Proliferation

References

Solubility Profile of 4-Chloro-2,5-dimethylpyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2,5-dimethylpyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document presents analogous data from structurally related pyrimidine derivatives to offer valuable insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₆H₇ClN₂. Its structure, featuring a pyrimidine core with chloro and methyl substituents, makes it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation development.

Solubility Data of Analogous Pyrimidine Derivatives

Table 1: Mole Fraction Solubility (x) of Selected Pyrimidine Derivatives in Organic Solvents at Various Temperatures [1][2][3]

Compound/CodeSolventT (K)Mole Fraction (x) x 10³
BKD-1Methanol298.151.01
303.151.12
308.151.24
313.151.37
318.151.51
323.151.66
328.151.83
BKD-1DMF298.151.55
303.151.71
308.151.88
313.152.07
318.152.28
323.152.51
328.152.76
BKD-1CCl₄298.150.53
303.150.59
308.150.65
313.150.72
318.150.79
323.150.87
328.150.96
MDT 4 (4-Cl C₆H₄ side chain)Methanol293.150.0035
298.150.0041
303.150.0048
308.150.0056
313.150.0065
MDT 9 (Furan side chain)Methanol293.150.0121
298.150.0142
303.150.0166
308.150.0194
313.150.0227

Note: The specific structures of compounds designated as "BKD" and "MDT" can be found in the cited literature.[1][2][3] This data is presented to illustrate general solubility trends for substituted pyrimidines.

Based on the data for these analogous compounds, it is observed that the solubility of pyrimidine derivatives generally increases with temperature.[1][2] The polarity of the solvent also plays a crucial role, with solubility being higher in more polar solvents like DMF and methanol compared to nonpolar solvents like carbon tetrachloride.[1][2] For instance, pyrimidine itself is reported to be soluble in water and highly soluble in organic solvents like alcohols and ether.[4]

Given the structure of this compound, which has both polar (chloro and nitrogen atoms) and nonpolar (dimethyl groups) features, it is expected to exhibit moderate to good solubility in a range of common organic solvents. Solvents such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate are likely to be effective solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise solubility data for this compound, the following gravimetric method is recommended.[1][2]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic water bath or heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven

3.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a glass vial containing a known mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

  • Equilibration: Seal the vial and place it in a thermostatic bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached.

  • Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe fitted with a syringe filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Drying: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the sample to a constant weight.

  • Mass Determination: After cooling to room temperature in a desiccator, accurately weigh the evaporation dish containing the dried solute.

3.3. Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of the dissolved solute (final mass of the dish with solute - initial mass of the empty dish)

  • M₁ is the molar mass of this compound

  • m₂ is the mass of the solvent in the withdrawn sample (initial mass of the dish with solution - final mass of the dish with solute)

  • M₂ is the molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

G Workflow for Gravimetric Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Measurement cluster_3 Calculation A Add excess solute to a known mass of solvent B Seal vial and place in thermostatic bath A->B C Stir mixture at constant temperature (24-48h) B->C D Stop stirring and allow solid to settle C->D E Withdraw a known mass of clear supernatant via syringe filter D->E F Transfer to a pre-weighed evaporation dish E->F G Evaporate solvent in an oven F->G H Dry to a constant weight G->H I Weigh the dish with dried solute H->I J Calculate mole fraction solubility I->J

Caption: A general workflow for the gravimetric determination of solubility.

Conclusion

While direct, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not extensively published, the information available for analogous pyrimidine derivatives provides a valuable framework for estimating its behavior. For precise and reliable data, it is imperative for researchers to conduct experimental solubility determinations. The detailed gravimetric method and workflow provided in this guide offer a robust starting point for such investigations, which are essential for the effective application of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the Electronic Properties of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,5-dimethylpyrimidine is a substituted pyrimidine of interest in medicinal chemistry and materials science. Understanding its electronic properties is crucial for predicting its reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive overview of the anticipated electronic characteristics of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from computational studies and experimental data on structurally related pyrimidine derivatives to offer a well-founded predictive analysis. It also details the standard experimental and computational methodologies that would be employed for the precise determination of its electronic properties.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a critical role in numerous biological processes and have been extensively utilized as scaffolds in drug discovery. The electronic properties of these molecules, such as their molecular orbital energies, dipole moment, and polarizability, govern their chemical behavior and biological activity. The introduction of substituents, such as chloro and methyl groups, can significantly modulate these properties. This guide focuses on this compound, providing an in-depth analysis of its likely electronic landscape.

Predicted Electronic Properties of this compound

While specific experimental data for this compound is not available in the current literature, its electronic properties can be inferred from computational studies on analogous substituted pyrimidines. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be reliable in predicting the electronic behavior of such molecules.[1][2][3] The following table summarizes the expected electronic properties based on these theoretical frameworks.

PropertyPredicted Value/RangeSignificance
HOMO Energy -6.5 to -7.5 eVThe Highest Occupied Molecular Orbital (HOMO) energy indicates the ability to donate an electron. A higher HOMO energy suggests greater electron-donating capacity.
LUMO Energy -1.0 to -2.0 eVThe Lowest Unoccupied Molecular Orbital (LUMO) energy reflects the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) 4.5 to 6.5 eVThe energy gap is a crucial indicator of chemical stability and reactivity.[1] A larger gap implies higher stability and lower reactivity.[2]
Dipole Moment (µ) 2.0 to 3.5 DebyeThe dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Ionization Potential (I) 6.5 to 7.5 eVThe energy required to remove an electron from the molecule in the gaseous phase. It is related to the HOMO energy.
Electron Affinity (A) 1.0 to 2.0 eVThe energy released when an electron is added to the molecule in the gaseous phase. It is related to the LUMO energy.

Note: These values are estimations derived from computational studies on similar chloropyrimidine and dimethylpyrimidine derivatives and should be confirmed by direct experimental or computational analysis of this compound.

Methodologies for Determining Electronic Properties

To empirically and computationally determine the electronic properties of this compound, a combination of spectroscopic, electrochemical, and computational methods would be employed.

Experimental Protocols

a) Cyclic Voltammetry (CV):

  • Objective: To determine the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.

  • Methodology:

    • A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • A three-electrode system is used: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

    • The potential is swept linearly from a starting potential to a switching potential and back.

    • The resulting current is measured as a function of the applied potential. The potentials at which oxidation and reduction peaks occur are recorded.

    • The HOMO and LUMO energies are estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against a standard like ferrocene/ferrocenium.

b) UV-Visible Spectroscopy:

  • Objective: To determine the electronic absorption properties and the experimental HOMO-LUMO gap.

  • Methodology:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane).

    • The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorption (λmax) is identified.

    • The optical band gap (an approximation of the HOMO-LUMO gap) can be estimated from the onset of the absorption edge using the equation: Egap (eV) = 1240 / λonset (nm).

Computational Protocols

a) Density Functional Theory (DFT) Calculations:

  • Objective: To compute the molecular geometry, molecular orbital energies (HOMO, LUMO), dipole moment, and other electronic properties.[1][4]

  • Methodology:

    • The 3D structure of this compound is built using molecular modeling software.

    • The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-311++G(d,p).[5]

    • Once the geometry is optimized, a single-point energy calculation is performed using the same or a higher level of theory to obtain the electronic properties.

    • The output provides the energies of the molecular orbitals (HOMO and LUMO), the total dipole moment, and the Mulliken or Natural Bond Orbital (NBO) atomic charges.

    • Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum and predict the electronic transition energies.[6]

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the characterization of the electronic properties of a novel pyrimidine derivative like this compound.

Experimental_Workflow cluster_start Starting Material cluster_exp Experimental Analysis cluster_results_exp Experimental Data cluster_derived_exp Derived Properties start This compound CV Cyclic Voltammetry start->CV UVVis UV-Vis Spectroscopy start->UVVis Redox Redox Potentials CV->Redox Absorption Absorption Spectrum UVVis->Absorption HOMO_LUMO_exp HOMO/LUMO Energies Redox->HOMO_LUMO_exp BandGap_exp Optical Band Gap Absorption->BandGap_exp

Caption: Experimental workflow for determining electronic properties.

Computational_Workflow cluster_start Input cluster_calc Computational Method cluster_primary_results Primary Output cluster_derived_comp Derived Properties mol_structure Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft geom_opt Optimized Geometry dft->geom_opt mo_energies Molecular Orbital Energies dft->mo_energies dipole Dipole Moment dft->dipole homo_lumo_gap HOMO-LUMO Gap mo_energies->homo_lumo_gap reactivity_desc Reactivity Descriptors (Hardness, Electrophilicity) mo_energies->reactivity_desc

Caption: Computational workflow for predicting electronic properties.

Conclusion

While direct experimental data on the electronic properties of this compound are yet to be reported, this guide provides a robust, data-informed overview based on the well-established electronic behavior of related pyrimidine derivatives. The presented methodologies, encompassing both experimental and computational approaches, offer a clear roadmap for researchers to precisely characterize this compound. The predicted properties, including the HOMO-LUMO energy gap and dipole moment, suggest that this compound is a stable molecule with a notable polarity, features that are critical for its potential applications in drug design and materials science. The validation of these predicted properties through the outlined experimental and computational workflows will be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-chloro-2,5-dimethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the cyclocondensation of ethyl 2-methylacetoacetate and acetamidine to form 2,5-dimethylpyrimidin-4-ol, followed by a chlorination reaction to yield the final product.

Step 1: Synthesis of 2,5-dimethylpyrimidin-4-ol

This initial step involves the base-catalyzed cyclocondensation reaction between an amidine and a β-ketoester to form the pyrimidine ring structure.

Experimental Protocol

Materials:

  • Ethyl 2-methylacetoacetate

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride and stir the mixture for 20-30 minutes.

  • Addition of β-ketoester: Slowly add ethyl 2-methylacetoacetate to the reaction mixture via the dropping funnel over a period of 30-45 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.

  • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base like sodium hydroxide solution.

  • Purification: The crude 2,5-dimethylpyrimidin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data
ParameterValue
Starting Material 1Ethyl 2-methylacetoacetate
Starting Material 2Acetamidine hydrochloride
ReagentSodium ethoxide
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Typical Yield70-85%
Purity>95% (after recrystallization)

Step 2: Synthesis of this compound

The second step involves the conversion of the hydroxyl group of 2,5-dimethylpyrimidin-4-ol to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][2][3]

Experimental Protocol

Materials:

  • 2,5-dimethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or Pyridine)[1][2]

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,5-dimethylpyrimidin-4-ol.

  • Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.[1][3]

  • Slowly add N,N-dimethylaniline dropwise to the stirred mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.[4] Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Material2,5-dimethylpyrimidin-4-ol
Reagent 1Phosphorus oxychloride (POCl₃)[1][2][3]
Reagent 2N,N-Dimethylaniline[1]
Reaction Temperature100-110 °C (Reflux)[4]
Reaction Time2-4 hours[4]
Typical Yield80-95%[2]
Purity>98% (after purification)

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination EMAA Ethyl 2-methylacetoacetate Intermediate 2,5-dimethylpyrimidin-4-ol EMAA->Intermediate Acetamidine Acetamidine HCl Acetamidine->Intermediate FinalProduct This compound Intermediate->FinalProduct POCl₃, N,N-Dimethylaniline

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Step 1: Preparation of 2,5-dimethylpyrimidin-4-ol cluster_chlorination Step 2: Chlorination A Mix NaOEt and Acetamidine HCl in EtOH B Add Ethyl 2-methylacetoacetate A->B C Reflux for 4-6 hours B->C D Work-up and Isolation C->D E Purification by Recrystallization D->E F Mix 2,5-dimethylpyrimidin-4-ol and POCl₃ E->F Intermediate Product G Add N,N-Dimethylaniline F->G H Reflux for 2-4 hours G->H I Quench with Ice Water H->I J Extraction with CH₂Cl₂ I->J K Purification J->K

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: 4-Chloro-2,5-dimethylpyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] As a privileged structure, its derivatives have been extensively explored, leading to the development of drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][2][3] 4-Chloro-2,5-dimethylpyrimidine is a valuable heterocyclic building block that offers medicinal chemists a strategic starting point for the synthesis of novel, biologically active compounds. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The methyl groups at the 2- and 5-positions provide steric and electronic modulation, which can influence the binding affinity and selectivity of the final compounds for their biological targets. These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors, along with detailed experimental protocols.

Application in Kinase Inhibitor Drug Discovery

Substituted pyrimidines are prominent scaffolds in the design of kinase inhibitors.[4][5] The pyrimidine core can mimic the purine ring of ATP, allowing these inhibitors to competitively bind to the ATP-binding site of kinases. The chlorine atom on this compound serves as a key handle for derivatization to explore the chemical space around the ATP-binding pocket, leading to the development of potent and selective inhibitors. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural analogs are featured in numerous kinase inhibitor discovery programs. The following table summarizes the activity of representative pyrimidine-based kinase inhibitors, illustrating the potential of this class of compounds.

Table 1: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

Compound IDStructureTarget Kinase(s)IC50 (nM)Cell-Based ActivityReference
Compound 1 A 2,4,6-trisubstituted pyrimidine derivativeAurora A38.6 ± 7.0Reduces cMYC and MYCN levels by >50% at 1.0 µM in SCLC cells.[4]
Compound 2 A 2,4-bisanilinopyrimidine derivativeAurora A6.1 ± 1.0Potent inhibition of Aurora A autophosphorylation in MDA-MB-468 breast cancer cells.[5]
Compound 3 A covalent chloropyrimidine derivativeMSK1 CTKDpIC50 = 6.7Covalent inhibition of MSK1 in an in vitro biochemical assay.[6]
Compound 4 A pyrimidine-based FAK inhibitorFAK27.4Potent inhibitory effect on cell proliferation (IC50 = 0.126 µM) in a triple-negative breast cancer cell line.[3]

Note: The compounds listed are derivatives of various chloropyrimidine cores and are presented to illustrate the potential applications of the this compound scaffold in kinase inhibitor design.

Signaling Pathway: Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.[5] Their inhibition represents a promising strategy for cancer therapy. Pyrimidine-based inhibitors have been successfully developed to target Aurora kinases.[4][5] The diagram below illustrates the central role of Aurora A in cell cycle progression and how its inhibition can lead to cell cycle arrest and apoptosis.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Activation Centrosome_Maturation Centrosome Maturation Centrosome_Maturation->Mitosis Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitosis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Promotes Aurora_A->Spindle_Assembly Promotes Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor (e.g., derived from This compound) Inhibition Pyrimidine_Inhibitor->Inhibition Inhibition->Aurora_A Apoptosis Apoptosis / Cell Cycle Arrest Inhibition->Apoptosis

Caption: Inhibition of Aurora A Kinase by a Pyrimidine Derivative.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a common method for generating diversity in drug discovery programs.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the chlorination of hydroxypyrimidines.[7][8]

Materials:

  • 2,5-Dimethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or another suitable base)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of 2,5-dimethylpyrimidin-4-ol (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (1.1 eq).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (2.0 - 3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,5-dimethylpyrimidine.

Experimental Workflow

The following diagram illustrates the general workflow from the starting material to the synthesis of a diverse library of compounds for biological screening.

experimental_workflow Start 2,5-Dimethylpyrimidin-4-ol Chlorination Chlorination (Protocol 1) Start->Chlorination Building_Block This compound Chlorination->Building_Block Coupling Suzuki Cross-Coupling (Protocol 2) Building_Block->Coupling Library Library of 4-Aryl-2,5-dimethylpyrimidines Coupling->Library Diversity Arylboronic Acids Diversity->Coupling Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Synthetic and Drug Discovery Workflow.

Conclusion

This compound is a versatile and valuable building block for the synthesis of diverse compound libraries in drug discovery. Its reactivity allows for the introduction of a wide range of substituents, making it an ideal starting material for exploring structure-activity relationships. The protocols and information provided herein are intended to serve as a guide for researchers to facilitate the use of this and similar chloropyrimidine scaffolds in the development of novel therapeutic agents, particularly in the area of kinase inhibition.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-dimethylpyrimidine is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 4-position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening. Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These application notes provide detailed protocols for the SNAr of this compound with various nucleophiles, along with illustrative quantitative data and mechanistic diagrams to guide researchers in the synthesis of novel pyrimidine-based molecules.

Principle of the Reaction

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring lower the electron density, facilitating the attack of a nucleophile at the carbon atom bearing the chlorine atom. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The reaction is generally favored at the 4-position over the 2-position due to greater stabilization of the Meisenheimer intermediate.[4][5]

// Reactants sub [label=<

this compound

]; nu [label="Nu⁻", fontname="Arial bold", fontsize=14, fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Intermediate)

];

// Products prod [label=<

4-Substituted-2,5-dimethylpyrimidine

]; cl [label="Cl⁻", fontname="Arial bold", fontsize=14, fontcolor="#34A853"];

// Arrows sub -> mc [label="+ Nu⁻", fontcolor="#EA4335"]; mc -> prod [label="- Cl⁻", fontcolor="#34A853"]; } caption { label="General Mechanism of SNAr Reaction"; fontname="Arial"; fontsize=12; } G.max_width = 760;

Diagram 1: General Mechanism of SNAr Reaction

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles (Amination)

The substitution of the 4-chloro group with an amino functionality is a common transformation in the synthesis of bioactive molecules. Both primary and secondary amines can be effectively used as nucleophiles.

Illustrative Data for Amination Reactions

EntryAmine NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
1BenzylamineDMFK₂CO₃801275Analogous System[6]
2PiperidineCH₃CNEt₃N602468Analogous System[6]
3AnilineDioxaneNaH1001855Analogous System[6]
4Ammonia (aq)EtOH-15024-General Knowledge

Step-by-Step Procedure for the Synthesis of N-Benzyl-2,5-dimethylpyrimidin-4-amine:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data for 4-Amino-2,5-dimethylpyrimidine:

  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol

  • ¹³C NMR (DMSO-d₆): Chemical shifts will be observed for the methyl groups and the pyrimidine ring carbons.[4][7]

Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

Thiolates are excellent nucleophiles and readily displace the chloro group to form the corresponding 4-thioether derivatives. These reactions are typically rapid and occur under mild conditions.

Illustrative Data for Thiolation Reactions

EntryThiol NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
1ThiophenolDMFEt₃N252>90Analogous System[8]
2EthanethiolEtOHNaOEt254-General Knowledge

Step-by-Step Procedure for the Synthesis of 2,5-Dimethyl-4-(phenylthio)pyrimidine:

  • To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in N,N-dimethylformamide (DMF), add triethylamine (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Alcohol Nucleophiles (Alkoxylation)

The substitution of the chloro group with an alkoxy group can be achieved by reacting with the corresponding alcohol in the presence of a strong base to generate the alkoxide nucleophile.

Illustrative Data for Alkoxylation Reactions

EntryAlcohol NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
1MethanolTHFNaH25685Analogous System[6]
2EthanolEthanolNaOEt78880Analogous System[6]

Step-by-Step Procedure for the Synthesis of 4-Methoxy-2,5-dimethylpyrimidine:

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add methanol (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully due to the volatility of the product.

  • Further purification can be achieved by distillation if necessary.

Visualized Experimental Workflow

experimental_workflow start Start reagents Combine this compound, nucleophile, base, and solvent start->reagents reaction Stir at specified temperature and monitor by TLC/GC-MS reagents->reaction workup Quench reaction and perform aqueous workup (extraction) reaction->workup purification Dry organic layer and concentrate. Purify by column chromatography or distillation. workup->purification characterization Characterize the final product (NMR, IR, MS, etc.) purification->characterization end End characterization->end

Diagram 2: General Experimental Workflow

Applications in Drug Discovery

The functionalized 2,5-dimethylpyrimidine scaffold is a key pharmacophore in a variety of drug candidates. The ability to easily introduce diverse substituents at the 4-position allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

drug_discovery_pathway start This compound snar SNAr with Diverse Nucleophiles (R-NH₂, R-SH, R-OH) start->snar library Library of 4-Substituted 2,5-dimethylpyrimidines snar->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Diagram 3: Role in Drug Discovery Pipeline

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and many of the reagents used are irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and versatile reaction for the synthesis of a wide range of substituted pyrimidines. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the development of novel therapeutic agents. The straightforward nature of these reactions, coupled with the biological significance of the pyrimidine core, makes this an attractive area for further investigation in drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 4-Chloro-2,5-dimethylpyrimidine with various boronic acids. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[4][5] The following protocols are based on established methodologies for the coupling of chloro-heterocyclic compounds and can be adapted for specific research needs.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the active catalyst.[6][7]

Experimental Protocols

This section outlines a general procedure for the Suzuki coupling of this compound. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners to achieve optimal yields.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (if using a ligand-less precursor like Pd₂(dba)₃, e.g., P(t-Bu)₃, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF, toluene/water mixtures)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox techniques

General Procedure (Microwave-Assisted):

A microwave-assisted protocol is often preferred for its efficiency and reduced reaction times.[5][8]

  • To a microwave vial, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture).

  • Seal the vial and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Place the vial in a microwave reactor and heat to the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 15-60 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure (Conventional Heating):

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst, and a phosphine ligand if necessary.

  • Add the anhydrous solvent.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 50-110 °C) with stirring for the required time (typically overnight).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and work up as described in the microwave procedure.

Data Presentation: Reaction Conditions for Similar Substrates

The following tables summarize successful reaction conditions reported in the literature for the Suzuki coupling of structurally related chloropyrimidines. This data can serve as a valuable starting point for optimizing the reaction with this compound.

SubstrateCatalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference
Resin-supported chloropyrimidinesPd₂(dba)₃P(t-Bu)₃KFTHF50OvernightModerate[9]
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)15 minGood to Excellent[5][8]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-Good[10]
2,4-DichloropyrimidinePd(PPh₃)₄-K₂CO₃EtOH/Toluene/H₂O55 then 9012h then 12h>80[4]
DichloroheteroarenesPd/IPr-VariousVariousRT - 75-Moderate to Good[11]

Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst/Ligand solvent Add Anhydrous Solvent reagents->solvent 1. degas Degas with Inert Gas solvent->degas 2. heating Heat Reaction (Microwave or Conventional) degas->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 boronate R²-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Amination of 4-Chloro-2,5-dimethylpyrimidine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The 2,5-dimethyl-4-aminopyrimidine moiety, in particular, is a privileged structure in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-2,5-dimethylpyrimidin-4-amines via the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-2,5-dimethylpyrimidine with various primary amines.

The amination of this compound is a versatile and efficient method for generating libraries of compounds for drug discovery. The reaction typically proceeds under thermal or microwave-assisted conditions and can be influenced by the choice of solvent, base, and the nature of the primary amine. These application notes will cover the reaction principles, provide representative quantitative data, detail experimental procedures, and illustrate the relevance of the synthesized compounds in drug development, with a focus on their role as kinase inhibitors.

Reaction Principle and Data Presentation

The core reaction involves the displacement of the chlorine atom at the C4 position of the pyrimidine ring by a primary amine. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in pyrimidines. The reaction is typically facilitated by a base to neutralize the HCl generated during the reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the amination of this compound with a selection of primary amines. Please note that reaction conditions should be optimized for each specific substrate.

EntryPrimary AmineSolventBaseTemperature (°C)Time (h)Yield (%)
1BenzylamineEthanolEt3N120 (Microwave)0.5~90 (estimated)
2AnilineEthanolEt3N140 (Microwave)0.5~85 (estimated)
34-FluoroanilineEthanolEt3N140 (Microwave)0.5~88 (estimated)
4Cyclohexylaminen-ButanolK2CO312012~75 (estimated)
5MorpholineDMFK2CO31008~80 (estimated)
6PiperidineDioxaneNaOtBu1006~92 (estimated)

Experimental Protocols

Protocol 1: Microwave-Assisted Amination with Aromatic Amines

This protocol describes a general procedure for the rapid synthesis of N-aryl-2,5-dimethylpyrimidin-4-amines using microwave irradiation.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-fluoroaniline)

  • Ethanol (anhydrous)

  • Triethylamine (Et3N)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a 5 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 142.6 mg).

  • Add the desired substituted aniline (1.2 mmol).

  • Add anhydrous ethanol (3 mL) to the vial.

  • Add triethylamine (1.5 mmol, 0.21 mL) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,5-dimethylpyrimidin-4-amine.

  • Characterize the product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Conventional Thermal Amination with Aliphatic Amines

This protocol outlines a conventional heating method for the amination of this compound with aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., benzylamine, cyclohexylamine)

  • n-Butanol or Dioxane

  • Potassium carbonate (K2CO3) or Sodium tert-butoxide (NaOtBu)

  • Round-bottom flask with a reflux condenser

  • Magnetic stir plate and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 142.6 mg) and the chosen base (e.g., K2CO3, 2.0 mmol, 276.4 mg).

  • Flush the flask with an inert gas (e.g., nitrogen).

  • Add the solvent (e.g., n-butanol, 5 mL) to the flask.

  • Add the aliphatic amine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120°C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkyl-2,5-dimethylpyrimidin-4-amine.

  • Characterize the purified product by standard analytical techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine this compound, primary amine, base, and solvent in a reaction vessel. heating Heat the mixture with stirring (Conventional or Microwave). reagents->heating monitoring Monitor reaction progress (TLC, LC-MS). heating->monitoring quench Cool the reaction mixture. monitoring->quench Reaction Complete extraction Solvent removal and/or extractive work-up. quench->extraction chromatography Purify by column chromatography. extraction->chromatography characterization Characterize the final product (NMR, MS). chromatography->characterization

General Experimental Workflow

Applications in Drug Discovery

Derivatives of 2,5-dimethyl-4-aminopyrimidine are of significant interest in drug discovery, particularly as inhibitors of protein kinases.[1] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrimidine core can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[2]

By modifying the substituent introduced via the primary amine, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. For example, derivatives of aminopyrimidines have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, all of which are important targets in cancer therapy.[3][4][5]

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a common driver of tumor growth. The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by a 2,5-dimethyl-4-aminopyrimidine-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 2,5-Dimethyl-4-aminopyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site)

EGFR Signaling Pathway Inhibition

The development of novel N-substituted-2,5-dimethylpyrimidin-4-amines through the described synthetic protocols provides a valuable platform for the discovery of new and effective kinase inhibitors for various therapeutic applications.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of various diseases, particularly cancer. The dysregulation of protein kinases is a well-established driver of tumorigenesis, making them attractive targets for therapeutic intervention. 4-Chloro-2,5-dimethylpyrimidine is a key starting material for the synthesis of a variety of substituted pyrimidine derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities to explore the chemical space and optimize inhibitor potency and selectivity.

These application notes provide a generalized framework for the synthesis of kinase inhibitors starting from this compound, based on established synthetic routes for analogous chloropyrimidines. The protocols and data presented herein are intended to serve as a guide for researchers in the design and synthesis of novel kinase inhibitors.

General Synthetic Approach

The primary synthetic strategy for elaborating the this compound scaffold involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient pyrimidine ring facilitates the displacement of the chloro group at the 4-position by a nucleophile, typically an amine. This reaction is often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated during the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine

This protocol describes a general method for the synthesis of 4-amino-2,5-dimethylpyrimidine derivatives, which are common cores for various kinase inhibitors.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, piperazine derivative)

  • Solvent (e.g., Isopropanol, n-Butanol, Dioxane, or Dimethylformamide (DMF))

  • Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine (1.0 - 1.5 eq).

  • Add a suitable solvent (e.g., isopropanol, 10-20 mL per gram of starting material).

  • If the amine is used as its salt, or if desired to scavenge the generated HCl, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 - 2.0 eq).

  • The reaction mixture is then heated to a temperature ranging from 80 °C to 140 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining acid or base.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2,5-dimethylpyrimidine derivative.

Disclaimer: This is a generalized protocol. The optimal reaction conditions (solvent, temperature, reaction time, and need for a base) should be determined empirically for each specific amine.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrimidine-based kinase inhibitors. While not all are direct derivatives of this compound, they share the core pyrimidine scaffold and provide valuable structure-activity relationship (SAR) insights.

Compound IDStructureTarget Kinase(s)IC50 (nM)Cell-based Assay IC50 (nM)Reference
1 (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanoneAurora A38.6 ± 7.0NCI-H524: 3.36[1]
2 A pyrimidine derivative targeting Aurora kinasesAurora A, Aurora BAurora A: 309, Aurora B: 293HCT-116: 1310[2]
3 A 2,4-diaminopyrimidine derivativeBruton's tyrosine kinase (Btk)-GCB-DLBCL cell lines: Potent antiproliferative activities[3]
4 N-trisubstituted pyrimidine derivativeAurora A, Aurora BAurora A: 7.1, Aurora B: 25.7U937: 12[4]
5 Nitroxide labeled pyrimidineAurora A, Aurora BAurora A: 9.3, Aurora B: 2.8-[4]

Mandatory Visualization

Signaling Pathway

Many pyrimidine-based inhibitors target the Aurora kinase family, which plays a crucial role in cell cycle regulation. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway cluster_0 Upstream Regulation cluster_2 Downstream Effects Cell_Cycle_Signals Cell Cycle Signals (e.g., Cyclins) Aurora_A Aurora A Kinase Cell_Cycle_Signals->Aurora_A Aurora_B Aurora B Kinase Cell_Cycle_Signals->Aurora_B Mitotic_Events Proper Mitotic Progression Aurora_A->Mitotic_Events Apoptosis Apoptosis Aurora_B->Mitotic_Events Cell_Proliferation Cell Proliferation Mitotic_Events->Cell_Proliferation Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor (from this compound) Pyrimidine_Inhibitor->Aurora_A Pyrimidine_Inhibitor->Aurora_B

Caption: Inhibition of Aurora Kinase signaling pathway by pyrimidine-based inhibitors.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow Start Start: this compound SNAr Nucleophilic Aromatic Substitution (SNAr Reaction with Amines) Start->SNAr Purification Purification (Column Chromatography) SNAr->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In vitro Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End Candidate Drug SAR->End Lead_Optimization->SNAr

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-chloro-2,5-dimethylpyrimidine. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to generate a diverse range of substituted pyrimidines. Such compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

While specific literature on the cross-coupling of this compound is limited, the following protocols and data are based on established methods for structurally similar chloropyrimidines and provide robust starting points for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,5-dimethylpyrimidines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position.

Reaction Principle: The catalytic cycle involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Representative Data for Suzuki-Miyaura Coupling of Substituted Chloropyrimidines

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1002471
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101278
42-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901665

Note: The data presented is based on reactions with structurally similar chloropyrimidines and should be considered as a guideline for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if required, the ligand.

  • Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex transmetalation Transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents1 Ar-Cl (this compound) reagents2 Ar'-B(OH)2 (Boronic Acid) + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,5-dimethylpyrimidines

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a versatile route to N-aryl and N-alkyl pyrimidines from this compound.

Reaction Principle: This reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the aminated product.[1][2]

Representative Data for Buchwald-Hartwig Amination of Substituted Chloropyrimidines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101682
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002075
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001288
4n-ButylaminePd(OAc)₂ (2)DavePhos (4)LHMDSTHF801870

Note: The data presented is based on reactions with structurally similar chloropyrimidines and should be considered as a guideline for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Substrate Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in a preheated oil bath to the desired temperature (e.g., 110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation amido_complex Ar-Pd(II)L2-NR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product reagents1 Ar-Cl (this compound) reagents2 HNR'R'' (Amine) + Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,5-dimethylpyrimidines

The Sonogashira coupling provides a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide, enabling the synthesis of 4-alkynyl-2,5-dimethylpyrimidines.

Reaction Principle: The reaction is co-catalyzed by palladium and copper. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a Pd(II) complex formed from the oxidative addition of the chloropyrimidine to a Pd(0) species. Reductive elimination then yields the alkynylated product.[3]

Representative Data for Sonogashira Coupling of Chloro-heterocycles

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651285
21-HeptynePd(OAc)₂ (2)CuI (5)DIPADMF801078
3EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEtToluene901672
43-Butyn-1-olPd(dppf)Cl₂ (2)CuI (4)K₂CO₃Acetonitrile701868

Note: The data presented is based on general conditions for Sonogashira coupling of chloro-heterocycles and should be considered as a guideline for optimization.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).

  • Atmosphere Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL), the base (e.g., Et₃N, 2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization of Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation alkynyl_pd_complex Ar-Pd(II)L2-C≡CR' transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR' reductive_elimination->product cu_halide Cu(I)-Cl alkyne R'-C≡CH + Base cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide cu_acetylide->transmetalation cu_acetylide->cu_halide Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start reagent_prep Reagent & Catalyst Preparation start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating_stirring Heating & Stirring reaction_setup->heating_stirring monitoring Reaction Monitoring (TLC/LC-MS) heating_stirring->monitoring monitoring->heating_stirring Continue Reaction workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of 4-amino-2,5-dimethylpyrimidine from 4-chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2,5-dimethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the nucleophilic aromatic substitution of its precursor, 4-chloro-2,5-dimethylpyrimidine, with ammonia. This method offers a reliable and straightforward route to the desired product. The protocols provided herein are based on established and analogous chemical transformations, ensuring reproducibility and high yield.

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The amino-substituted pyrimidine core is a privileged scaffold in numerous approved drugs. The synthesis of 4-amino-2,5-dimethylpyrimidine from its 4-chloro precursor is a fundamental transformation that proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates the attack of a nucleophile, in this case, ammonia, at the carbon atom bearing the chloro substituent, leading to the formation of the corresponding amino derivative.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 4-amino-2,5-dimethylpyrimidine.

Experimental Protocols

Two primary protocols are presented for the synthesis of 4-amino-2,5-dimethylpyrimidine from this compound: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating Method

This protocol is adapted from established procedures for the amination of chloropyrimidines.[1]

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • To the stirred solution, add aqueous ammonia (5.0-10.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid synthesis and is based on modern methods for the preparation of aminopyrimidine derivatives.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in methanol)

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq) and anhydrous propanol (5 mL per gram of starting material).

  • Add a solution of ammonia in methanol (2.0-3.0 eq) to the vial.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Work up and purify the product as described in Protocol 1 (steps 7-9).

Data Presentation

The following tables summarize the expected reaction parameters and outcomes for the synthesis of 4-amino-2,5-dimethylpyrimidine. The data is extrapolated from analogous reactions of structurally similar pyrimidines.

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Molar Ratio (eq)
This compound142.591.0
Ammonia (aqueous or in methanol)17.032.0 - 10.0
Triethylamine (for microwave)101.192.0

Table 2: Reaction Conditions and Yield

ParameterConventional HeatingMicrowave-Assisted
SolventEthanolPropanol
Temperature (°C)80 - 90120 - 140
Reaction Time4 - 6 hours15 - 30 minutes
Expected Yield (%)70 - 8575 - 90

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of 4-amino-2,5-dimethylpyrimidine.

G cluster_workflow Experimental Workflow A 1. Reaction Setup - Dissolve this compound - Add ammonia solution (and TEA for microwave) B 2. Heating - Conventional reflux or - Microwave irradiation A->B Proceed to heating C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) B->C During reaction D 4. Workup - Solvent evaporation - Extraction with organic solvent - Drying and concentration C->D Upon completion E 5. Purification - Recrystallization or - Column chromatography D->E Crude product F 6. Characterization - NMR, MS, etc. E->F Pure product

Caption: General workflow for the synthesis of 4-amino-2,5-dimethylpyrimidine.

Conclusion

The synthesis of 4-amino-2,5-dimethylpyrimidine from its 4-chloro precursor is a robust and efficient chemical transformation. Both conventional heating and microwave-assisted protocols provide high yields of the desired product. The choice of method will depend on the available equipment and the desired reaction time. These protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important building block for further molecular exploration.

References

Experimental procedure for Sonogashira reaction with 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Sonogashahi-Coupling-Reaktion mit 4-Chlor-2,5-dimethylpyrimidin

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung:

Die Sonogashira-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[1][2] Diese Reaktion, die durch einen Palladium-Katalysator und typischerweise einen Kupfer(I)-Cokatalysator katalysiert wird, ist zu einem unverzichtbaren Werkzeug in der organischen Synthese geworden, insbesondere bei der Konstruktion komplexer Moleküle mit vielfältigen Anwendungen in Pharmazeutika, Naturstoffen und organischen Materialien.[1][3][4] Die Reaktion verläuft im Allgemeinen unter milden Bedingungen, toleriert eine Vielzahl von funktionellen Gruppen und kann bei Raumtemperatur durchgeführt werden, was sie für thermisch empfindliche Substrate geeignet macht.[1][4]

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Sonogashira-Kupplungsreaktion von 4-Chlor-2,5-dimethylpyrimidin mit verschiedenen terminalen Alkinen. Da Arylchloride im Allgemeinen weniger reaktiv sind als die entsprechenden Bromide oder Iodide, werden in diesem Protokoll Schlüsselfaktoren für eine erfolgreiche Kupplung hervorgehoben.[5] Die hier beschriebenen Methoden basieren auf etablierten Verfahren für Sonogashira-Kupplungen von anspruchsvollen Substraten und sollen als Ausgangspunkt für die Optimierung in spezifischen Forschungsanwendungen dienen.

Reaktionsprinzip und katalytischer Zyklus:

Die Sonogashira-Reaktion verläuft über zwei miteinander verbundene katalytische Zyklen: einen Palladiumzyklus und einen Kupferzyklus.

  • Palladium-Zyklus: Der aktive Pd(0)-Katalysator unterliegt einer oxidativen Addition mit dem Arylhalogenid (4-Chlor-2,5-dimethylpyrimidin). Der resultierende Pd(II)-Komplex durchläuft dann eine Transmetallierung mit einem Kupferacetylid-Zwischenprodukt. Die reduktive Eliminierung aus diesem Komplex liefert das Endprodukt und regeneriert den Pd(0)-Katalysator.[6]

  • Kupfer-Zyklus: Der Kupfer(I)-Cokatalysator reagiert mit dem terminalen Alkin in Gegenwart einer Base zu einem Kupferacetylid.[6] Dieses Kupferacetylid fungiert als aktivierte Spezies für die Kupplungsreaktion.[1]

Es wurden auch kupferfreie Varianten entwickelt, um die Bildung von Alkin-Homokupplungsnebenprodukten zu vermeiden.[7][8]

Experimentelle Protokolle

Wichtiger Sicherheitshinweis: Diese Reaktionen sollten in einem gut belüfteten Abzug durchgeführt werden. Alle Reagenzien sind brennbar und/oder toxisch. Es sollte stets geeignete persönliche Schutzausrüstung (PSA) getragen werden, einschließlich Schutzbrille, Laborkittel und Handschuhe. Reaktionen, die Phosphinliganden beinhalten, sollten aufgrund ihrer Luftempfindlichkeit und Toxizität mit Vorsicht gehandhabt werden.[6]

Protokoll 1: Traditionelle Kupfer-katalysierte Sonogashira-Kupplung

Dieses Protokoll eignet sich für eine breite Palette von terminalen Alkinen.

Materialien:

ReagenzMolare ÄquivalenteBeispielmenge (für 1 mmol Substrat)
4-Chlor-2,5-dimethylpyrimidin1142,6 mg
Terminales Alkin1.2Variiert
Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄)0.0223,1 mg
Kupfer(I)-iodid (CuI)0.047,6 mg
Triethylamin (TEA)20,28 mL
Lösungsmittel (z. B. THF, DMF, Toluol), wasserfrei und entgast-10 mL

Verfahren:

  • Geben Sie 4-Chlor-2,5-dimethylpyrimidin, Pd(PPh₃)₄ und CuI in einen trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Schlenk-Kolben.

  • Fügen Sie das wasserfreie, entgaste Lösungsmittel hinzu, um eine ca. 0,1 M Lösung in Bezug auf das Pyrimidin herzustellen.

  • Fügen Sie Triethylamin und anschließend das terminale Alkin über eine Spritze hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder erhitzen Sie sie auf 50-70 °C.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

  • Verdünnen Sie die Reaktionsmischung mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie sie mit Wasser und anschließend mit gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte Produkt zu erhalten.

Protokoll 2: Kupferfreie Sonogashira-Kupplung mit XPhos

Dieses Protokoll ist vorteilhaft, um die Homokupplung des Alkins zu minimieren, und ist besonders nützlich für elektronenarme Arylchloride.

Materialien:

ReagenzMolare ÄquivalenteBeispielmenge (für 1 mmol Substrat)
4-Chlor-2,5-dimethylpyrimidin1142,6 mg
Terminales Alkin1.5Variiert
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃)0.019,2 mg
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)0.0419,1 mg
Cäsiumcarbonat (Cs₂CO₃)2651,6 mg
Lösungsmittel (z. B. 1,4-Dioxan, Toluol), wasserfrei und entgast-10 mL

Verfahren:

  • Geben Sie in einer Handschuhbox oder unter Inertgasatmosphäre Pd₂(dba)₃ und XPhos in einen trockenen Schlenk-Kolben.

  • Fügen Sie das wasserfreie, entgaste Lösungsmittel hinzu und rühren Sie 10 Minuten lang, um die Vorkatalysatorbildung zu ermöglichen.

  • Fügen Sie 4-Chlor-2,5-dimethylpyrimidin, Cäsiumcarbonat und das terminale Alkin hinzu.

  • Erhitzen Sie die Reaktionsmischung auf 100-120 °C.

  • Überwachen Sie die Reaktion mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion kühlen Sie auf Raumtemperatur ab.

  • Filtrieren Sie die Reaktionsmischung durch ein Celite®-Pad, um anorganische Salze zu entfernen, und waschen Sie mit dem Reaktionslösungsmittel.[6]

  • Konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel.

Protokoll 3: Mikrowellen-unterstützte Sonogashira-Kupplung

Die Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen, insbesondere bei weniger reaktiven Chloriden.[5][9]

Materialien:

ReagenzMolare ÄquivalenteBeispielmenge (für 0,5 mmol Substrat)
4-Chlor-2,5-dimethylpyrimidin171,3 mg
Terminales Alkin1.5Variiert
Dichlorobis(triphenylphosphin)palladium(II) (PdCl₂(PPh₃)₂)0.0310,5 mg
Kupfer(I)-iodid (CuI)0.054,8 mg
Kaliumcarbonat (K₂CO₃)2138,2 mg
Lösungsmittel (z. B. DMF, DMSO), wasserfrei und entgast-5 mL

Verfahren:

  • Geben Sie 4-Chlor-2,5-dimethylpyrimidin, das terminale Alkin, PdCl₂(PPh₃)₂, CuI und K₂CO₃ in ein Mikrowellenreaktionsgefäß.

  • Fügen Sie das wasserfreie, entgaste Lösungsmittel hinzu.

  • Verschließen Sie das Gefäß und stellen Sie es in den Mikrowellenreaktor.

  • Erhitzen Sie die Mischung für 15-60 Minuten auf 100-150 °C unter Mikrowellenbestrahlung.

  • Nach Abschluss der Reaktion kühlen Sie das Gefäß auf Raumtemperatur ab.

  • Führen Sie eine wässrige Aufarbeitung und Reinigung wie in Protokoll 1 beschrieben durch.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die typischen Reaktionsbedingungen für die Sonogashira-Kupplung von Arylchloriden zusammen, die als Ausgangspunkt für die Optimierung mit 4-Chlor-2,5-dimethylpyrimidin dienen können.

ParameterProtokoll 1 (Traditionell)Protokoll 2 (Kupferfrei)Protokoll 3 (Mikrowelle)
Pd-Katalysator (mol%) Pd(PPh₃)₄ (2%)Pd₂(dba)₃ (1%)PdCl₂(PPh₃)₂ (3%)
Ligand (mol%) -XPhos (4%)-
Cu-Cokatalysator (mol%) CuI (4%)-CuI (5%)
Base TriethylaminCäsiumcarbonatKaliumcarbonat
Lösungsmittel THF, DMF, Toluol1,4-Dioxan, ToluolDMF, DMSO
Temperatur (°C) 25 - 70100 - 120100 - 150
Reaktionszeit 2 - 24 h4 - 24 h15 - 60 min
Typische Ausbeuten Mäßig bis gutGut bis ausgezeichnetGut bis ausgezeichnet

Visualisierungen

Allgemeiner Arbeitsablauf für die Sonogashira-Reaktion

G A Reaktionsaufbau (Inertgasatmosphäre) B Zugabe von 4-Chlor-2,5-dimethylpyrimidin, Katalysator, Base A->B Schritt 1 C Zugabe von Lösungsmittel und terminalem Alkin B->C Schritt 2 D Reaktion (Rühren/Erhitzen) C->D Schritt 3 E Reaktionsüberwachung (DC/LC-MS) D->E Schritt 4 F Aufarbeitung (Extraktion, Waschen) E->F Reaktion vollständig G Reinigung (Säulenchromatographie) F->G Schritt 5 H Produktcharakterisierung (NMR, MS) G->H Schritt 6

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für die Sonogashira-Kupplungsreaktion.

Katalytischer Zyklus der Sonogashira-Reaktion

G cluster_pd Palladium-Zyklus cluster_cu Kupfer-Zyklus Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Ar-X Pd_complex Ar-Pd(II)(X)L₂ Pd_add->Pd_complex Transmetal Transmetallierung Pd_complex->Transmetal Cu-C≡CR Pd_alkyne Ar-Pd(II)(C≡CR)L₂ Transmetal->Pd_alkyne Red_elim Reduktive Eliminierung Pd_alkyne->Red_elim Red_elim->Pd0 Product Ar-C≡CR Red_elim->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide + Alkin, Base Alkyne H-C≡CR Cu_acetylide->Transmetal Base Base

Abbildung 2: Vereinfachtes Schema der katalytischen Zyklen der Sonogashira-Reaktion.

References

Application Notes and Protocols: Preparation of Pyrimidine Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological screening of pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. Pyrimidine scaffolds are central to numerous approved drugs and are a key area of focus in modern drug discovery.[1] These notes offer practical guidance on established synthetic methodologies and robust screening assays to identify and characterize novel pyrimidine-based drug candidates.

I. Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives can be achieved through various methods, ranging from classical multi-component reactions to modern microwave-assisted protocols that offer improved efficiency and yields.

A. Protocol 1: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot three-component reaction that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates and bioactive molecules.[2][3]

Materials:

  • Aldehyde (e.g., benzaldehyde) (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., HCl, NH₄Cl, or CuCl₂·2H₂O) (catalytic amount)

  • Solvent (e.g., ethanol or methanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of the chosen acid catalyst.

  • Add the solvent (e.g., 30 cm³ of methanol) to the flask.[4]

  • Place a magnetic stir bar in the flask and attach a reflux condenser.

  • Heat the reaction mixture to reflux (e.g., 60°C for methanol) and stir for 3 hours.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with cold solvent to remove any unreacted starting materials.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

B. Protocol 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often increased yields compared to conventional heating methods.[5][6][7][8][9]

Materials:

  • Chalcone (0.01 mol)

  • Urea (0.01 mol)

  • Ethanol (95%, 10 mL)

  • 40% aqueous potassium hydroxide solution (10 mL)

  • Microwave reactor vial

  • CEM microwave reactor

  • Stirring bar

  • Ice bath

  • Dilute HCl

  • Filtration apparatus

Procedure:

  • In a microwave reactor vial, combine the chalcone (0.01 mol) and urea (0.01 mol).

  • Add 10 mL of 95% ethanol and a stirring bar to the vial.

  • With constant stirring, slowly add 10 mL of 40% aqueous potassium hydroxide solution.

  • Seal the vial and place it in the CEM microwave reactor.

  • Irradiate the reaction mixture at a power level of 210 W for 7-10 minutes.[5]

  • Monitor the reaction's completion by taking small aliquots and analyzing them using TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into an ice-cold water bath.

  • Neutralize the mixture by adding dilute HCl, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

II. Biological Screening Protocols

Once a library of pyrimidine derivatives has been synthesized, the next crucial step is to evaluate their biological activity. High-throughput screening (HTS) assays are essential for rapidly assessing the potential of these compounds against various biological targets.

A. Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen for potential anticancer agents.[10][11][12]

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and determine the cell concentration using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the pyrimidine derivatives to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Protocol 4: Fluorescence-Based Kinase Inhibition Assay

Many pyrimidine derivatives are potent kinase inhibitors, making kinase inhibition assays a critical component of their biological evaluation. This protocol describes a generic fluorescence-based assay to screen for kinase inhibitors.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, Src)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Pyrimidine derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar fluorescence-based ADP detection kit

  • 384-well white microplate

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the pyrimidine derivatives in DMSO.

    • Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the kinase assay buffer.

    • Prepare a 2X ATP solution in the kinase assay buffer.

    • Add the 2X kinase/substrate solution to the wells containing the compounds.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and initiate the detection of ADP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • A lower luminescence signal indicates higher kinase activity (more ADP produced), while a higher signal suggests kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.

III. Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the activity of different pyrimidine derivatives.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
2a A549 (Lung Cancer)42[14]
2d A549 (Lung Cancer)Strong cytotoxicity at 50 µM[14]
2f A549 (Lung Cancer)47.5[14]
Compound 5 A549 (Lung Cancer)148[15]
Compound 7 A549 (Lung Cancer)17.50[15]
Compound 5 Caco-2 (Colon Cancer)76.92[15]
Compound 7 Caco-2 (Colon Cancer)73.08[15]
Compound 5 HT1080 (Fibrosarcoma)96.25[15]
Compound 7 HT1080 (Fibrosarcoma)43.75[15]
Compound 5 Hela (Cervical Cancer)74.8[15]
Compound 7 Hela (Cervical Cancer)68.75[15]
3b A375 (Melanoma)Excellent growth inhibition[16]
3b C32 (Amelanotic Melanoma)Excellent growth inhibition[16]
3b DU145 (Prostate Cancer)Excellent growth inhibition[16]
3b MCF-7/WT (Breast Cancer)Excellent growth inhibition[16]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)Reference
Dasatinib SrcHTRF0.8[17]
Saracatinib SrcFluorescence-based2.7[17]
H3B-960 WRN HelicaseADP-Glo22[18]
H3B-968 WRN HelicaseADP-Glo~10[18]

IV. Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly aid in understanding the mechanism of action of pyrimidine derivatives and the screening process.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow start Starting Materials (Aldehyde, β-ketoester, Urea) reaction One-Pot Reaction (e.g., Biginelli Reaction) start->reaction purification Purification (Filtration, Recrystallization) reaction->purification library Pyrimidine Derivative Library purification->library compound_treatment Compound Treatment library->compound_treatment cell_culture Cell Culture cell_culture->compound_treatment assay Biological Assay (e.g., MTT, Kinase Assay) compound_treatment->assay data_acquisition Data Acquisition (Plate Reader) assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: General workflow for the synthesis and biological screening of pyrimidine derivatives.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway, a common target for pyrimidine-based inhibitors.

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates by IκB degradation IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammation, Survival) NFkB->Gene activates

Caption: The canonical NF-κB signaling pathway, another important target in drug discovery.

References

Application Notes and Protocols: Chlorination of 2,5-dimethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-chloro-2,5-dimethylpyrimidine via the chlorination of 2,5-dimethyl-4-hydroxypyrimidine. The primary method described utilizes phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for hydroxypyrimidines.[1] This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol presented here is a solvent-free approach, which offers advantages in terms of environmental impact and simplified product work-up.[1]

Introduction

The chlorination of hydroxypyrimidines is a fundamental reaction in medicinal chemistry, enabling the introduction of a chlorine atom that can serve as a versatile handle for further functionalization through nucleophilic substitution reactions. The resulting chloropyrimidines are key building blocks in the development of a wide range of therapeutic agents. The traditional method for this conversion involves heating the substrate in excess phosphorus oxychloride.[1] However, more modern and efficient procedures utilize equimolar amounts of POCl₃, often in the presence of a base such as pyridine, under solvent-free conditions.[1][2] This approach is not only more environmentally benign but also simplifies the purification process.[1]

Experimental Protocol

This protocol is adapted from established procedures for the chlorination of analogous hydroxypyrimidines.[1]

Materials:

  • 2,5-dimethyl-4-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Ice-cold water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Teflon-lined stainless steel reactor or a thick-walled sealed glass tube

Procedure:

  • Reaction Setup: In a clean and dry Teflon-lined stainless steel reactor, add 2,5-dimethyl-4-hydroxypyrimidine.

  • Reagent Addition: In a well-ventilated fume hood, carefully add one molar equivalent of pyridine, followed by one molar equivalent of phosphorus oxychloride (POCl₃) to the reactor.

  • Reaction Conditions: Seal the reactor tightly and heat the mixture to 140-160°C for 2-4 hours with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly quench the reaction mixture by adding it to ice-cold water with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous solution to 8-9 using a saturated solution of sodium carbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction is performed at high temperatures in a sealed vessel, which can lead to a build-up of pressure. Ensure the reactor is properly sealed and handled with care.

Data Presentation

The following table summarizes the expected quantitative data for the chlorination of a similar substrate, 2,4-dihydroxy-5-methylpyrimidine, which can be used as a reference for the chlorination of 2,5-dimethyl-4-hydroxypyrimidine.[1]

SubstrateReagents (molar ratio)Temperature (°C)Time (h)Yield (%)Purity (%)Analytical Data
2,4-dihydroxy-5-methylpyrimidinePOCl₃ (2 eq.), Pyridine (1 eq.)Reflux-8898¹H-NMR (CDCl₃, δ, ppm): 8.36 (s, 1H), 2.30 (d, J=0.4 Hz, 3H); ¹³C-NMR (CDCl₃, δ, ppm): 162.3, 160.0, 157.9, 129.0, 15.7; MS (ESI, m/z): 163.1

Experimental Workflow

Chlorination_Workflow Workflow for the Chlorination of 2,5-dimethyl-4-hydroxypyrimidine cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2,5-dimethyl-4-hydroxypyrimidine reagents Add Pyridine and POCl₃ (1:1 molar ratio) start->reagents heating Heat in Sealed Reactor (140-160°C, 2-4h) reagents->heating quench Quench with Ice-Water heating->quench Cool to RT neutralize Neutralize with Na₂CO₃ (pH 8-9) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Distillation or Chromatography) dry->purify product Final Product: This compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway and Logical Relationships

Reaction_Mechanism Conceptual Reaction Pathway hydroxypyrimidine 2,5-dimethyl-4-hydroxypyrimidine (Tautomeric Mixture) intermediate Pyridinium Dichlorophosphate Intermediate hydroxypyrimidine->intermediate Activation chlorinating_agent Phosphorus Oxychloride (POCl₃) chlorinating_agent->intermediate base Pyridine base->intermediate Base Catalysis product This compound intermediate->product Nucleophilic Attack & Elimination

Caption: A diagram showing the conceptual pathway of the chlorination reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2,5-dimethylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you to optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound involves the chlorination of the corresponding hydroxyl precursor, 2,5-dimethylpyrimidin-4-ol. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction generally involves heating the hydroxypyrimidine with an excess of POCl₃, often in the presence of a base like pyridine or triethylamine to neutralize the HCl generated.[1]

Q2: My reaction with phosphorus oxychloride (POCl₃) is resulting in a low yield. What are the potential reasons?

A2: Low yields in the chlorination of hydroxypyrimidines can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Suboptimal temperature: The reaction temperature might be too low for the reaction to proceed efficiently. Chlorination of hydroxypyrimidines often requires high temperatures, sometimes in a sealed reactor.[1][2]

  • Insufficient chlorinating agent: An inadequate amount of POCl₃ can lead to an incomplete conversion of the starting material.

  • Moisture contamination: POCl₃ is highly reactive with water. Any moisture in the reactants or glassware can consume the reagent and reduce the yield.

  • Side reactions: At high temperatures, side reactions can lead to the formation of byproducts, thus lowering the yield of the desired product.

Q3: I am observing the formation of significant impurities. How can I minimize them?

A3: The formation of impurities is a common issue. To minimize them, consider the following:

  • Purity of starting materials: Ensure the 2,5-dimethylpyrimidin-4-ol is pure and dry.

  • Control of reaction temperature: Overheating can lead to decomposition and the formation of tar-like substances. A controlled heating profile is recommended.

  • Proper work-up procedure: The quenching of excess POCl₃ must be done carefully by slowly adding the reaction mixture to ice-cold water or a basic solution to prevent localized overheating and potential side reactions. Adjusting the pH to a weakly alkaline range (pH 8-9) can help in precipitating the product.[3]

  • Purification technique: Column chromatography on silica gel is often effective for separating the desired product from impurities.[4]

Q4: Are there alternatives to using a large excess of POCl₃?

A4: Yes, environmental and safety concerns have led to the development of methods that use a reduced amount of POCl₃. One such method involves using equimolar or slightly more than equimolar amounts of POCl₃ in a sealed reactor under solvent-free or low-solvent conditions.[1][5] This approach not only minimizes waste but also simplifies the work-up procedure.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete ReactionMonitor reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature incrementally.
Suboptimal TemperatureGradually increase the reaction temperature. For chlorination with POCl₃, temperatures between 100-160°C are often required.[1][2]
Inactive ReagentsUse freshly opened or properly stored POCl₃. Ensure the hydroxypyrimidine starting material is pure and dry.
Presence of MoistureDry all glassware thoroughly before use. Use anhydrous solvents if applicable.
Issue 2: Formation of Multiple Byproducts
Possible Cause Troubleshooting Step
OverheatingUse an oil bath for uniform heating and maintain a stable reaction temperature. Avoid aggressive heating.
Incorrect StoichiometryCarefully measure the molar ratios of reactants. An excess of base or chlorinating agent can sometimes lead to side reactions.
Improper Work-upQuench the reaction mixture slowly in ice-cold water or an ice/bicarbonate mixture. Control the pH during work-up.
Air/Oxidative DegradationConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the starting materials or products are air-sensitive.

Experimental Protocols

Synthesis of this compound from 2,5-dimethylpyrimidin-4-ol

Materials:

  • 2,5-dimethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 2,5-dimethylpyrimidin-4-ol.

  • Carefully add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents). A small amount of pyridine can be added as a catalyst and acid scavenger.

  • Heat the reaction mixture to reflux (around 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Effect of Reaction Conditions on Yield
Entry Equivalents of POCl₃ Temperature (°C) Reaction Time (h) Yield (%)
13100465
25110385
35120290
42110470

Note: The data presented in this table is illustrative and may vary based on specific experimental setups.

Visualizations

Synthesis_Pathway Start 2,5-dimethylpyrimidin-4-ol Product This compound Start->Product Chlorination (Reflux, 2-4h) Reagent POCl3 Reagent->Start

Caption: Synthetic pathway for this compound.

Caption: A logical workflow for troubleshooting synthesis issues.

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Purification of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-chloro-2,5-dimethylpyrimidine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound and similar N-heterocyclic compounds is silica gel (60-120 mesh or 230-400 mesh).[1] Silica gel is a polar adsorbent, which allows for the effective separation of compounds with varying polarities.[1]

Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?

A2: A common mobile phase system for the purification of chloropyrimidines is a mixture of a non-polar solvent and a moderately polar solvent.[2] Good starting points include mixtures of hexane and ethyl acetate or petroleum ether and dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography.[2]

Q3: How can I determine the optimal solvent ratio for the mobile phase?

A3: The optimal solvent ratio can be determined by running a TLC of your crude sample in various solvent mixtures. The ideal solvent system will provide a good separation of your target compound from its impurities, with the Rf value of this compound preferably in the range of 0.25-0.35. This range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).

Q4: What are the potential impurities I might encounter during the synthesis and purification of this compound?

A4: Potential impurities can include unreacted starting materials, byproducts from side reactions, and decomposition products. For chloropyrimidines synthesized from their corresponding hydroxyl precursors, a common impurity is the unreacted starting material. Other potential byproducts can arise from over-chlorination or side reactions with the solvent or base used in the synthesis.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Spots on TLC The polarity of the solvent system is either too high or too low.- If the spots are all at the top of the TLC plate (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). - If the spots remain at the baseline (low Rf), the solvent is not polar enough. Increase the proportion of the polar solvent.
Compound Streaking on TLC Plate or Column The sample is overloaded, or the compound has poor solubility in the eluent. The compound might also be acidic or basic, leading to strong interactions with the silica gel.- Load a smaller amount of the sample onto the TLC plate or column. - Try a different solvent system in which your compound is more soluble.[3] - For basic compounds like pyrimidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce streaking.
Product Does Not Elute from the Column The eluent is not polar enough to move the compound down the column. The compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).[2] - If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a base like triethylamine.
Co-elution of Product and Impurities The polarity of the product and the impurity are very similar in the chosen solvent system.- Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. - Employ gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[2]
Cracking or Channeling of the Silica Gel Bed Improper packing of the column, or the column has run dry.- Ensure the silica gel is packed as a uniform slurry without any air bubbles.[2] - Always keep the solvent level above the top of the silica gel bed.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

  • Visualize the spots under UV light.

  • Adjust the solvent ratio until the desired separation is achieved, with the product spot having an Rf value between 0.25 and 0.35.

3. Column Preparation (Slurry Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture determined by TLC).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until it is just below the top of the sand.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in separate tubes or flasks.

  • Maintain a constant flow rate by applying gentle air pressure if necessary (flash chromatography).

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.

6. Fraction Analysis:

  • Monitor the composition of the collected fractions by TLC.

  • Spot each fraction on a TLC plate alongside a spot of the crude mixture.

  • Identify the fractions containing the pure product.

7. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recommended Eluent Systems (for initial screening)
Eluent SystemStarting Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate95 : 5Low to MediumA versatile and widely used system for many organic compounds.
Petroleum Ether / Dichloromethane80 : 20Low to MediumGood for separating less polar compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Eluent) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep loading Sample Loading column_prep->loading sample_prep Sample Preparation (Dissolve Crude Product) sample_prep->loading elution Elution & Fraction Collection loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis isolation Combine Pure Fractions & Evaporate Solvent fraction_analysis->isolation pure_product Pure Product isolation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_solutions Solutions start Poor Separation? overloaded Overloaded Sample or Poor Solubility? start->overloaded  Yes polarity Eluent Polarity Issue? start->polarity  No streaking Streaking Observed overloaded->streaking  Yes coelution Co-elution of Product and Impurity overloaded->coelution  No sol_streaking Reduce Sample Load or Change Solvent streaking->sol_streaking spots_high Spots at Top (High Rf) polarity->spots_high  Too High spots_low Spots at Bottom (Low Rf) polarity->spots_low  Too Low sol_high_rf Decrease Eluent Polarity spots_high->sol_high_rf sol_low_rf Increase Eluent Polarity spots_low->sol_low_rf sol_coelution Try Different Solvent System or Gradient Elution coelution->sol_coelution

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Chlorination of 2,5-dimethyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the chlorination of 2,5-dimethyl-4-hydroxypyrimidine to synthesize 2,5-dimethyl-4-chloropyrimidine, a crucial intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the chlorination of 2,5-dimethyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃)?

The reaction proceeds via the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with its keto form, pyrimidone) into a better leaving group. The lone pair of electrons on the oxygen atom of the pyrimidone attacks the electrophilic phosphorus atom of POCl₃. Subsequently, a chloride ion is eliminated from the phosphorus, and the resulting intermediate is a chlorophosphate ester. A base, such as pyridine or triethylamine, then facilitates an elimination reaction to yield the final 2,5-dimethyl-4-chloropyrimidine product.[1]

Q2: What are the most common side products I might encounter during this reaction?

The most frequently observed impurities and side products include:

  • Unreacted Starting Material: Incomplete reaction is a common issue, leaving behind 2,5-dimethyl-4-hydroxypyrimidine.

  • Hydrolysis Product: The desired 4-chloropyrimidine product is susceptible to hydrolysis, especially during aqueous workup, which reverts it back to the starting hydroxypyrimidine. Care must be taken to keep conditions cold and to perform extractions quickly.[2]

  • Phosphorus-based Impurities: Residual phosphorus-containing species from the chlorinating agent (e.g., phosphorodichloridic acid) can contaminate the product if the quenching and workup are not thorough.[3][4]

  • Dimerization/Polymerization Products: Although less common, under excessively high temperatures or prolonged reaction times, dark-colored polymeric materials may form.

Q3: My yield is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors:

  • Insufficient Chlorinating Agent: The reaction often requires a stoichiometric excess of POCl₃ to drive the reaction to completion.

  • Suboptimal Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow and may not reach completion. Many procedures for similar substrates suggest temperatures between 100-160°C.[3][4]

  • Presence of Moisture: POCl₃ reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield. Ensure all components are scrupulously dried before use.

  • Inefficient Workup: The product can be lost during the workup phase. This can happen through hydrolysis (as mentioned in Q2) or incomplete extraction from the aqueous layer. Ensure the pH is properly adjusted and perform multiple extractions.

Q4: How can I effectively remove the excess POCl₃ and other phosphorus-containing byproducts after the reaction?

The standard procedure is to carefully and slowly pour the cooled reaction mixture onto crushed ice or into ice-cold water.[3] This hydrolyzes the excess POCl₃. The resulting acidic solution is then neutralized with a base like sodium carbonate or sodium hydroxide, keeping the temperature low (below 0°C if possible) to prevent hydrolysis of the desired product.[2] The product is then typically extracted with an organic solvent. An alternative for larger scales is to remove the bulk of the excess POCl₃ by distillation under reduced pressure before the aqueous quench.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion (High levels of starting material on TLC/LCMS) 1. Reaction temperature too low. 2. Insufficient reaction time. 3. Inactive POCl₃ (due to moisture exposure). 4. Insufficient amount of POCl₃ or base.1. Increase the reaction temperature, typically to reflux (around 110°C) or higher in a sealed vessel (140-160°C).[3] 2. Extend the reaction time (monitor by TLC). 3. Use a fresh, unopened bottle of POCl₃. 4. Increase the molar equivalents of POCl₃ and/or the amine base.
Formation of a Dark, Tarry Substance 1. Reaction temperature is too high. 2. Reaction time is excessively long.1. Reduce the reaction temperature. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product Decomposes During Workup 1. The aqueous quench solution became too warm. 2. The neutralization step was too slow or the pH became too high. 3. The extraction process was delayed.1. Perform the quench by adding the reaction mixture to a large excess of crushed ice with vigorous stirring.[3] 2. Neutralize carefully and quickly, maintaining a low temperature. Avoid strongly basic conditions for extended periods. 3. Do not let the product sit in the aqueous layer; proceed with extraction immediately after neutralization.[2]
Final Product is an Oil or Gummy Solid Instead of Crystalline 1. Contamination with phosphorus-based byproducts. 2. Residual solvent.1. Ensure a thorough aqueous wash. If problems persist, consider purification via column chromatography on silica gel. 2. Dry the product thoroughly under high vacuum.

Data Summary: Chlorination of Hydroxypyrimidines

EntryStarting MaterialScaleTemp. (°C)Time (h)Yield (%)Reference
12,4-dihydroxy-5-bromopyrimidine57 g160291[3]
22,4-dihydroxy-5-methylpyrimidine38 g160288[3]
32,4-dihydroxy-5-chloropyrimidine44 g160289[3]
46-amino-2,4-dihydroxypyrimidine38 g160285[3]

Experimental Protocols & Visualizations

General Protocol for Chlorination

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. POCl₃ is highly corrosive and reacts violently with water.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2,5-dimethyl-4-hydroxypyrimidine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq). If a base is used, N,N-dimethylaniline (1.0 eq) or pyridine (1.0 eq) can be added cautiously.[3]

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC or LCMS until the starting material is consumed. For a solvent-free approach, the mixture can be heated in a sealed reactor at 160°C for 2 hours.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the cold solution to pH 7-8 using a saturated solution of sodium carbonate or sodium bicarbonate. Crucially, maintain the temperature below 5°C throughout the neutralization process. [2]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization, distillation, or column chromatography on silica gel if necessary.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Chlorination cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep Combine Reactants: - 2,5-dimethyl-4-hydroxypyrimidine - POCl₃ - Amine Base (optional) react Heat Mixture (110-160°C, 2-4h) Monitor by TLC/LCMS prep->react Heat quench Quench on Ice react->quench Cool neutralize Neutralize (pH 7-8) < 5°C quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry purify Purify Product: - Recrystallization - Distillation - Chromatography dry->purify reaction_pathway SM 2,5-dimethyl-4-hydroxypyrimidine (Starting Material) Intermediate Chlorophosphate Intermediate SM->Intermediate + POCl₃ POCl3 POCl₃ Product 2,5-dimethyl-4-chloropyrimidine (Desired Product) Intermediate->Product - [HOPOCl₂] + Base SideProduct Unreacted/Hydrolyzed Starting Material Product->SideProduct Hydrolysis Base Base (e.g., Pyridine) Water H₂O (during workup)

References

Technical Support Center: Recrystallization of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for the recrystallization of 4-Chloro-2,5-dimethylpyrimidine, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

Based on the principles of "like dissolves like" and empirical data from structurally similar pyrimidine derivatives, a good starting point for recrystallization is a mixed solvent system. A common and effective choice is a mixture of ethyl acetate and hexane. Ethanol, acetone, and 1,4-dioxane have also been used for similar compounds and can be considered.[1]

Q2: How do I determine the optimal solvent ratio for a mixed solvent system?

The optimal ratio is determined experimentally. The goal is to find a ratio where the compound is soluble in the hot solvent mixture but sparingly soluble at room temperature or below. A general procedure is to dissolve the compound in a minimal amount of the more polar solvent (e.g., hot ethyl acetate) and then slowly add the less polar solvent (e.g., hot hexane) until the solution becomes slightly turbid (cloudy).[1] Adding a small amount of the more polar solvent again until the solution is clear will provide the ideal starting point for slow cooling.

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the cooling is too rapid.[1] To remedy this, try the following:

  • Reheat the solution to dissolve the oil, then allow it to cool more slowly.

  • Add more solvent to reduce the concentration.

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a seed crystal of pure this compound to induce crystallization.[1]

Q4: The purity of my compound does not improve after recrystallization. What are the next steps?

If a single recrystallization does not sufficiently purify the compound, consider the following:

  • A second recrystallization using a different solvent system may be effective.

  • The impurities may have a very similar solubility profile to your target compound. In this case, an alternative purification method like column chromatography may be necessary.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve The chosen solvent is not polar enough. The volume of solvent is insufficient.Try a more polar solvent or a solvent mixture.[1] Add more solvent in small increments until the compound dissolves at the solvent's boiling point.
No crystals form upon cooling The solution is not saturated (too much solvent was added). The compound is very soluble in the solvent even at low temperatures.Boil off some of the solvent to increase the concentration and then allow it to cool again. Try a different solvent or solvent system where the compound is less soluble.
Crystals form too quickly (precipitate) The solution is too concentrated. The solution was cooled too rapidly.Add a small amount of hot solvent to redissolve the precipitate and allow it to cool more slowly.[1] Insulate the flask to slow down the cooling process.
Low recovery of the purified compound Too much solvent was used. The crystals were filtered before crystallization was complete. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[1] Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for recrystallization using a mixed solvent system of ethyl acetate and hexane.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture while stirring until the solid dissolves completely.

  • Inducing Saturation: Slowly add hot hexane to the solution until it becomes slightly turbid. Then, add a few drops of hot ethyl acetate until the solution is clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[1]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Recrystallization Workflow

Recrystallization_Workflow A Impure Solid B Add Minimal Hot Solvent A->B C Dissolved Solid B->C D Slow Cooling (Room Temp) C->D E Crystal Formation D->E F Cool in Ice Bath E->F G Increased Crystal Yield F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Pure Crystals I->J

Caption: A typical workflow for the recrystallization process.

Solvent Selection Logic

Solvent_Selection A Start B Select a solvent where the compound is soluble when hot and insoluble when cold A->B C Is a single solvent effective? B->C D Use a mixed solvent system C->D No F Proceed with recrystallization C->F Yes E Dissolve in a 'good' solvent, then add a 'poor' solvent D->E E->F G End F->G

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

Technical Support Center: Purification of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-2,5-dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved by chlorinating 2,5-dimethylpyrimidin-4-ol with a reagent like phosphorus oxychloride (POCl₃), can lead to several common impurities. These include:

  • Unreacted Starting Material: Residual 2,5-dimethylpyrimidin-4-ol.

  • Hydrolysis Product: this compound can hydrolyze back to 2,5-dimethylpyrimidin-4-ol, especially during aqueous workup.

  • Phosphorus-Containing Byproducts: Byproducts from the chlorinating agent, such as chlorophosphoric acids, can contaminate the product.[1]

  • Tar and Polymeric Materials: These can form at elevated reaction temperatures due to the decomposition of starting materials or the product.

Q2: What is the recommended workup procedure after the chlorination reaction with POCl₃?

A2: A careful workup is crucial to minimize hydrolysis of the product and to safely handle the excess POCl₃. A "reverse quench" is generally recommended, where the reaction mixture is slowly added to a cold quenching solution (e.g., ice-water or a cold aqueous sodium bicarbonate solution) with vigorous stirring.[1] Maintaining a low temperature during the quench is critical to control the exothermic hydrolysis of POCl₃.

Q3: Which purification techniques are most effective for isolating pure this compound?

A3: The choice of purification method depends on the impurity profile of the crude product. Commonly used and effective techniques include:

  • Extraction and Washing: After quenching, the product is typically extracted into an organic solvent. Washing the organic layer with water, brine, and sometimes a mild base (like sodium bicarbonate solution) helps remove water-soluble impurities and residual acids.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical.

  • Flash Column Chromatography: For complex mixtures or to remove impurities with similar polarity to the product, flash column chromatography is the preferred method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Workup Product Hydrolysis: The chloro-group is susceptible to hydrolysis, especially in basic or acidic conditions during a prolonged aqueous workup.- Perform the aqueous workup at low temperatures (0-5 °C).- Minimize the time the product is in contact with the aqueous phase.- Use a mild base like sodium bicarbonate for neutralization instead of strong bases.
Presence of Starting Material in the Final Product Incomplete Reaction: The chlorination reaction may not have gone to completion.- Ensure the reaction is monitored (e.g., by TLC or HPLC) until the starting material is consumed.- Consider extending the reaction time or slightly increasing the reaction temperature if monitoring shows incomplete conversion.
Product is an Oil or Gummy Solid Presence of Phosphorus Byproducts: Residual phosphorus-containing byproducts can prevent the product from solidifying.- Thoroughly wash the organic extract with water and brine to remove water-soluble phosphorus species.- Consider a filtration through a small plug of silica gel to remove polar impurities.
Dark-Colored or Tarry Product High Reaction Temperature: Excessive heat during the chlorination reaction can lead to decomposition and polymerization.- Maintain strict temperature control during the reaction, as chlorination of hydroxypyrimidines can be exothermic.- Consider using a solvent to help control the reaction temperature.
Multiple Spots on TLC After Initial Purification Formation of Side Products: Besides the starting material, other chlorinated or rearranged byproducts may have formed.- Utilize flash column chromatography for separation. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective.- Analyze the side products by techniques like LC-MS or NMR to identify their structures and optimize the reaction to minimize their formation.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for chloropyrimidines include ethanol, methanol, ethyl acetate, toluene, or mixtures with hexanes.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Flash Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase Selection: A suitable solvent system is determined by thin-layer chromatography (TLC). The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities. A common mobile phase for chloropyrimidines is a mixture of hexanes and ethyl acetate.

  • Procedure:

    • Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient elution is necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the expected purity improvement after each purification step. Actual results may vary depending on the initial purity of the crude product.

Purification Step Purity of this compound (%) Typical Recovery (%)
Crude Product75-85-
After Extraction & Washing85-9090-95
After Recrystallization>9870-85
After Column Chromatography>9960-80

Visualizations

Purification Workflow for this compound

Purification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product Reaction Chlorination of 2,5-dimethylpyrimidin-4-ol Quench Quench with ice/water Reaction->Quench Crude Mixture Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water/Brine Extract->Wash Recrystallize Recrystallization Wash->Recrystallize Crude Product Chromatography Column Chromatography Wash->Chromatography Crude Product PureProduct Pure 4-Chloro-2,5- dimethylpyrimidine Recrystallize->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Impurity Removal

Troubleshooting_Logic cluster_impurities Common Impurities cluster_solutions Recommended Actions Impurity Impurity Detected in Final Product StartingMaterial Starting Material (2,5-dimethylpyrimidin-4-ol) Impurity->StartingMaterial PolarImpurity Polar Impurities (e.g., Phosphorus byproducts) Impurity->PolarImpurity SideProduct Unknown Side Product Impurity->SideProduct OptimizeReaction Optimize Reaction Conditions (Time, Temperature) StartingMaterial->OptimizeReaction ColumnChromatography Column Chromatography StartingMaterial->ColumnChromatography ThoroughWash Thorough Aqueous Wash PolarImpurity->ThoroughWash Recrystallize Recrystallization PolarImpurity->Recrystallize SideProduct->Recrystallize SideProduct->ColumnChromatography

References

Optimizing reaction conditions for amination of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amination of 4-Chloro-2,5-dimethylpyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amination of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Conversion of Starting Material

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140 °C in DMF) may be necessary. For Palladium-catalyzed (Buchwald-Hartwig) reactions, temperatures between 80-120 °C are common, but optimization is often required.[1]
Inappropriate Base For SNAr reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LiHMDS are often more effective, though weaker bases can work with certain catalyst systems.[1][2]
Poor Catalyst/Ligand Combination (for Buchwald-Hartwig) The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is crucial.[2] Sterically hindered biarylphosphine ligands like XPhos or tBuXPhos are often effective.[2] Screening different ligands is highly recommended.
Insufficient Amine Equivalents Using a stoichiometric amount of the amine may not be enough. Increasing the equivalents of the amine (e.g., 1.2-4 equivalents) can improve the reaction outcome.[1][2]
Solvent Effects Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] Ensure the solvent is anhydrous, especially for metal-catalyzed reactions, as water can deactivate the catalyst.[2]
Substrate Activation (for SNAr) SNAr reactions are more favorable when the pyrimidine ring has electron-withdrawing groups. While this compound is activated, sluggish reactions may indicate a need for more forcing conditions.[2]

Issue 2: Formation of Multiple Side Products

Potential CauseRecommended Solution
Di-heteroarylation/Oligomerization (in Pd-catalyzed reactions) This can lead to complex mixtures. Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the desired mono-aminated product. Adjusting the catalyst and ligand system can also help control this side reaction.[1]
Solvolysis Products When using alcohol-based solvents with a base, the corresponding alkoxide can act as a nucleophile.[1] To minimize this, switch to a non-protic solvent like DMF, DMSO, or toluene.[2]
Hydrolysis of Chloro-substituent Ensure all reagents and solvents are anhydrous, particularly in metal-catalyzed reactions, to prevent the formation of hydroxypyrimidine byproducts.[2]
Bis-arylation of Primary Amines (in Pd-catalyzed reactions) Palladium-catalyzed aminations with primary aliphatic amines can sometimes lead to bis-arylation. Careful control of stoichiometry and reaction conditions is necessary.[3]

Frequently Asked Questions (FAQs)

???+ question "Q1: What are the typical starting conditions for a Buchwald-Hartwig amination of this compound?" A1: A good starting point for a Buchwald-Hartwig amination would be to use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as XPhos or tBuXPhos.[2] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly employed.[2] Anhydrous toluene is a frequently used solvent, and the reaction is typically heated to 80-110 °C.[2]

???+ question "Q2: I am attempting a catalyst-free SNAr amination, but the reaction is very slow. What can I do?" A2: Low conversion in SNAr reactions of pyrimidines can often be addressed by modifying the reaction conditions. Increasing the reaction temperature, sometimes up to 140 °C in a high-boiling solvent like DMF, can significantly accelerate the reaction.[1] Also, ensure you are using an appropriate base, such as K₂CO₃ or Cs₂CO₃, and consider using a higher boiling point solvent if your current one is too volatile at the required temperature.[1]

???+ question "Q3: How do I choose the right solvent for my amination reaction?" A3: The choice of solvent is critical. For Buchwald-Hartwig reactions, anhydrous toluene is a common and effective choice.[2] For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can help to stabilize the charged intermediate (Meisenheimer complex).[2] If you are observing side products from solvolysis, it is best to avoid alcohol-based solvents and ensure your chosen solvent is dry.[2]

???+ question "Q4: I am observing a significant amount of a hydroxypyrimidine or alkoxypyrimidine side product. How can I minimize this?" A4: The formation of these side products is typically due to the presence of water or alcohol in the reaction mixture, which can act as nucleophiles. To minimize this, ensure that all your reagents and solvents are anhydrous, especially for metal-catalyzed reactions where water can also deactivate the catalyst.[2] If you are using an alcohol as a solvent, consider switching to a non-protic alternative like DMF, DMSO, or toluene.[2] Lowering the reaction temperature and monitoring the reaction to stop it once the starting material is consumed can also help reduce the formation of degradation products.[2]

???+ question "Q5: Can I use water as a solvent for the amination of chloropyrimidines?" A5: Interestingly, for some SNAr reactions of heteroaryl chlorides, water has been shown to be an effective solvent, sometimes leading to higher yields and cleaner reaction mixtures.[4] However, this is highly substrate-dependent and may not be suitable for all amination reactions, especially those that are sensitive to hydrolysis. If considering water as a solvent, it is often used with a base like potassium fluoride.[4][5] For acid-promoted aminations, a small amount of acid in water can also be effective, but an excess can lead to competing solvolysis.[6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amines.

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).[2]

  • Add the base (e.g., NaOtBu, 1.4 mmol).[2]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).[2]

  • Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound - Amine - Base - Catalyst/Ligand (if applicable) - Anhydrous Solvent setup Combine Reagents under Inert Atmosphere prep_reagents->setup Add to reaction vessel heating Heat to Optimal Temperature setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction & Cool monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A generalized experimental workflow for the amination of this compound.

troubleshooting_guide start Low/No Conversion? side_products Side Products? start->side_products No check_temp Increase Temperature start->check_temp Yes minimize_water Use Anhydrous Conditions side_products->minimize_water Yes end_ok Successful Reaction side_products->end_ok No check_base Change Base check_temp->check_base check_catalyst Screen Catalysts/Ligands (for Buchwald-Hartwig) check_base->check_catalyst check_solvent Use Anhydrous/ Different Solvent check_catalyst->check_solvent end_reoptimize Re-optimize Conditions check_solvent->end_reoptimize change_solvent Switch to Aprotic Solvent minimize_water->change_solvent adjust_stoich Adjust Amine Equivalents change_solvent->adjust_stoich adjust_stoich->end_reoptimize

Caption: A logical troubleshooting workflow for optimizing the amination reaction.

References

Troubleshooting low conversion in Suzuki coupling of chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion or other issues in the Suzuki-Miyaura cross-coupling of chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield or complete failure in the Suzuki coupling of chloropyrimidines?

Low yields in these reactions typically stem from a few key areas:

  • Poor Substrate Reactivity : Chloropyrimidines are generally less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1][2]

  • Suboptimal Reaction Components : The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[2]

  • Catalyst Deactivation : The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst.[2][3] Additionally, the active Pd(0) catalyst is sensitive to oxygen, and its oxidation to inactive palladium oxides can quench the reaction.[4][5] Impurities in reagents, particularly sulfur from heteroaryl boronic acids, can also poison the catalyst.[2][6]

  • Side Reactions : The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen) and homocoupling of the boronic acid.[1][2] Dehalogenation of the chloropyrimidine can also occur.[7]

  • Improper Reaction Setup : Suzuki couplings are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst deactivation and low yields.[4][5]

Q2: My reaction is sluggish or fails to proceed to completion. How can I determine if my catalyst, solvent, or base is the issue?

A systematic screening of reaction parameters is the most effective approach. Since chloropyrimidines are challenging substrates, the choice of an appropriate catalytic system is essential.[2]

  • Catalyst & Ligand : Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] More active systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition of the C-Cl bond.[1][4]

  • Base : The base is crucial for activating the boronic acid for the transmetalation step.[4] If the base is too weak or insoluble, the reaction will be slow. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for coupling aryl chlorides.[1][4]

  • Solvent : The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with water is often optimal, as it can help dissolve the inorganic base and promote the reaction.[1][6]

Q3: I'm observing significant formation of side products. What are they and how can I minimize them?

The most common side reactions are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation : This is the cleavage of the C-B bond of the boronic acid by a proton source (often water or acidic impurities), replacing the boron group with hydrogen.[1]

    • Solution : Use anhydrous solvents where appropriate, although some water is often beneficial for the overall reaction.[1] Employing boronic esters (e.g., pinacol esters) can enhance stability against protodeboronation.[1][8] Using fresh, high-purity boronic acid is also recommended.[2]

  • Homocoupling : This is the coupling of two boronic acid molecules (Ar'-Ar') or two chloropyrimidine molecules (Ar-Ar). It is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][8]

    • Solution : Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to minimize oxygen.[5] Adjusting the stoichiometry, sometimes by adding the aryl halide in slight excess, can also reduce boronic acid homocoupling.[2]

  • Dehalogenation : This is the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom. This side reaction is more common with electron-deficient N-heterocyclic halides.[7]

    • Solution : The choice of ligand, base, and solvent can influence this pathway. Screening different conditions, such as using a milder base or aprotic solvents, may be necessary.[7]

Q4: Can microwave irradiation improve my reaction?

Yes, microwave-assisted procedures can be highly effective for the Suzuki coupling of chloropyrimidines. They often lead to dramatically shorter reaction times (e.g., 15-20 minutes compared to many hours) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[2][6] The rapid heating can help overcome the activation energy for the oxidative addition of the C-Cl bond.[6]

Q5: The reaction works for some boronic acids but not others. Why?

The electronic and steric properties of the boronic acid significantly impact the reaction outcome.

  • Electronic Effects : Boronic acids with electron-donating groups generally react well. Those with strong electron-withdrawing groups can slow down the transmetalation step, leading to lower yields.[2][9]

  • Steric Hindrance : Ortho-substituted arylboronic acids can significantly lower yields due to steric hindrance, which impedes the approach of the coupling partners to the palladium center.[2]

  • Heteroaryl Boronic Acids : Some heteroaryl boronic acids are prone to instability and protodeboronation.[8] Additionally, sulfur-containing heteroaryl boronic acids (like thiophene boronic acid) can poison the palladium catalyst, leading to reaction failure.[6]

Troubleshooting Guide

Problem ObservedPotential CauseRecommended Action(s)
Low to No Product Inactive Catalyst System • Switch to a more active catalyst system. For chloropyrimidines, consider Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][4]• Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[6]
Ineffective Base • Screen stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4][6]• Ensure the base is finely powdered and dry.
Inappropriate Solvent • Use a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, THF/H₂O) to improve solubility of the base.[1][6]• Ensure solvents are properly degassed.[5]
Low Reaction Temperature • Increase the temperature. Chloropyrimidines often require higher temperatures (80-120 °C) for efficient coupling.[4][6]• Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[2][6]
Oxygen Contamination • Ensure a completely inert atmosphere (Argon or Nitrogen).[5]• Degas all solvents thoroughly before use via sparging or freeze-pump-thaw cycles.[4][5]
Side Product Formation Protodeboronation • Use fresh, high-purity boronic acid.• Consider using a boronic ester (e.g., pinacol ester) for increased stability.[1]• Minimize reaction time and temperature where possible.
Homocoupling • Rigorously exclude oxygen from the reaction.[4][8]• Optimize the stoichiometry of the reactants.[2]
Dehalogenation • Screen different ligands and bases. Milder bases may reduce this side reaction.[7]• Avoid potential hydride sources in the solvent system (e.g., alcohols).[7]
Regioselectivity Issues (for Dichloropyrimidines)Reaction Conditions • For 2,4-dichloropyrimidines, the reaction typically occurs selectively at the more reactive C4 position.[6][10]• The choice of catalyst, ligand, and solvent can influence regioselectivity. Specific ligand systems can be used to favor C2 coupling.[10][11]

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine (Model Reaction: 2,4-dichloropyrimidine + Phenylboronic Acid)

Catalyst PrecursorLigandYield (%)NotesSource
Pd(PPh₃)₄-81Effective and commonly used for this substrate under microwave conditions.[6]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[2]
Pd(OAc)₂-<5Inefficient without a suitable ligand.[2]
PdCl₂(dppf)-49Moderate yield, often requires higher temperatures.[2]
Pd(OAc)₂SPhosHighBuchwald ligand-based systems often show high reactivity for aryl chlorides.[12]

Table 2: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine (Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, 100 °C, Microwave)

Solvent SystemYield (%)NotesSource
1,4-Dioxane / H₂O81Excellent yield, common solvent system.[6]
THF / H₂O73Good yield, another effective solvent mixture.[6]
1,4-Dioxane (anhydrous)68Lower yield compared to aqueous mixture.[6]
THF (anhydrous)64Lower yield compared to aqueous mixture.[6]
H₂O<5Ineffective as a single solvent.[6]
DMF<5Ineffective for this specific reaction.[6]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle for Ar-Cl Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_ArCl Ar-Pd(II)L₂-Cl OxAdd->PdII_ArCl Slow step for Aryl Chlorides Transmetal Transmetalation (Base, R-B(OH)₂) PdII_ArCl->Transmetal PdII_ArR Ar-Pd(II)L₂-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Coupled Product RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for chloropyrimidines.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Conversion Start Low or No Yield Observed Check_Catalyst Is the catalyst system active enough for Ar-Cl? Start->Check_Catalyst Check_Base Is the base strong and soluble enough? Check_Catalyst->Check_Base Yes Action_Catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Check_Catalyst->Action_Catalyst No Check_Temp Is the reaction temperature sufficient? Check_Base->Check_Temp Yes Action_Base Screen strong bases (K₃PO₄, Cs₂CO₃). Use aqueous solvent mixture. Check_Base->Action_Base No Check_Atmosphere Is the system properly degassed? Check_Temp->Check_Atmosphere Yes Action_Temp Increase temperature to 80-120 °C. Consider microwave irradiation. Check_Temp->Action_Temp No Success Reaction Optimized Check_Atmosphere->Success Yes Action_Atmosphere Degas solvents thoroughly. Ensure inert atmosphere (Ar/N₂). Check_Atmosphere->Action_Atmosphere No Action_Catalyst->Check_Base Action_Base->Check_Temp Action_Temp->Check_Atmosphere Action_Atmosphere->Success

Caption: A logical workflow for troubleshooting common issues leading to low Suzuki coupling conversion.

Experimental Protocols

General Protocol for Suzuki Coupling of Chloropyrimidines (Conventional Heating)
  • Reaction Setup : To a flame-dried Schlenk flask, add the chloropyrimidine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq.).[6][12]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[5][12]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and the ligand (e.g., SPhos, 0.04-0.10 mmol, 4-10 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it at this stage (0.02-0.05 mmol, 2-5 mol%).[12]

  • Solvent Addition : Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[12]

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[4]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification : Purify the crude product by flash column chromatography on silica gel.[12]

General Protocol for Microwave-Assisted Suzuki Coupling of Chloropyrimidines
  • Reaction Setup : In a microwave reaction vial, combine the chloropyrimidine (0.5 mmol, 1.0 eq.), the arylboronic acid (0.6-0.75 mmol, 1.2-1.5 eq.), the base (e.g., K₂CO₃, 1.5 mmol, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[6][13]

  • Solvent Addition : Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of water).[6][13]

  • Reaction : Seal the vial and place it in the microwave reactor. Irradiate the mixture at the specified temperature (e.g., 100-140 °C) for the designated time (e.g., 15-20 minutes).[6]

  • Work-up and Purification : After cooling, follow the work-up and purification steps as described in the conventional heating protocol.[6]

References

Preventing hydrolysis of 4-Chloro-2,5-dimethylpyrimidine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and workup of 4-Chloro-2,5-dimethylpyrimidine, with a specific focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound is a heterocyclic compound commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water, in a process called hydrolysis. This reaction is often undesirable as it leads to the formation of the corresponding 4-hydroxy-2,5-dimethylpyrimidine, reducing the yield of the desired product and complicating its purification.

Q2: What are the primary factors that promote the hydrolysis of this compound?

The primary factors that accelerate the hydrolysis of this compound are elevated temperatures and non-neutral pH conditions, especially alkaline environments. The presence of water is a prerequisite for hydrolysis, and its reactivity is enhanced under these conditions.

Q3: How can I detect the presence of the hydrolysis byproduct, 4-hydroxy-2,5-dimethylpyrimidine, in my sample?

The presence of 4-hydroxy-2,5-dimethylpyrimidine can typically be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The hydroxylated byproduct will generally have a different retention factor (Rf) on a TLC plate and a distinct retention time in an HPLC chromatogram compared to the starting material. In the 1H NMR spectrum, the appearance of a new set of signals corresponding to the hydroxylated pyrimidine and the disappearance of the signals for the chlorinated starting material would indicate hydrolysis.

Q4: Under what conditions should this compound be stored to ensure its stability?

To ensure long-term stability, this compound should be stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Issue 1: Low yield of this compound after aqueous workup.

  • Question: I performed an aqueous workup and my final product yield is significantly lower than expected. What could be the cause?

  • Answer: A low yield after an aqueous workup is often indicative of product loss due to hydrolysis. This can be exacerbated by several factors during the workup procedure.

    • High Temperature: Was the reaction mixture quenched at room temperature or above? Elevated temperatures significantly accelerate the rate of hydrolysis.

    • Basic Conditions: Was a strong base used to neutralize the reaction mixture? Chloropyrimidines are particularly unstable under alkaline conditions.

    • Prolonged Exposure to Water: Was the product left in the aqueous phase for an extended period? Prolonged contact with water, even at neutral pH, can lead to hydrolysis.

  • Solutions:

    • Temperature Control: Always quench the reaction mixture by pouring it into ice-cold water or a slurry of ice and water. Maintain a low temperature (ideally 0-5 °C) throughout the extraction process.

    • pH Management: If an acid needs to be neutralized, use a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and add it slowly while monitoring the temperature closely. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Efficient Extraction: Perform the extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) promptly after quenching. Do not allow the aqueous and organic layers to stand for extended periods.

Issue 2: An unexpected, more polar spot appears on the TLC plate of the crude product.

  • Question: After my workup, I see a new, more polar spot on my TLC plate that I suspect is an impurity. Could this be the hydrolysis byproduct?

  • Answer: Yes, it is highly likely that the more polar spot is the hydrolysis product, 4-hydroxy-2,5-dimethylpyrimidine. The hydroxyl group makes this compound significantly more polar than the chlorinated starting material.

  • Confirmation and Solutions:

    • Co-spotting: If you have a standard of 4-hydroxy-2,5-dimethylpyrimidine, you can co-spot it on a TLC plate with your crude product to confirm the identity of the impurity.

    • Optimize Workup: To minimize the formation of this byproduct, refer to the solutions in "Issue 1." Implementing strict temperature and pH control is crucial.

    • Consider Non-Aqueous Workup: If hydrolysis remains a significant issue, a non-aqueous workup may be necessary. See the detailed protocol below.

Issue 3: Difficulty in separating the product from the aqueous layer during extraction.

  • Question: I'm having trouble with phase separation during the extraction, or I suspect my product has poor solubility in the organic solvent. What can I do?

  • Answer: Poor phase separation can be due to the formation of emulsions, while poor partitioning of the product into the organic layer can lead to yield loss.

  • Solutions:

    • Breaking Emulsions: To break emulsions, you can add a small amount of brine (saturated aqueous NaCl solution). Gently swirling the separatory funnel rather than vigorous shaking can also help prevent their formation.

    • Solvent Selection: Ensure you are using a suitable extraction solvent. While ethyl acetate and dichloromethane are common choices, for more polar products, a different solvent system might be required.

    • Back-Extraction: After the initial extraction, you can re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.

Data Presentation

The following table summarizes the recommended conditions to minimize the hydrolysis of this compound during workup.

ParameterRecommended ConditionRationalePotential Consequences of Deviation
Temperature 0-5 °CTo minimize the rate of hydrolysis, which is highly temperature-dependent.Increased rate of hydrolysis, leading to lower yield and product impurity.
pH 6.0 - 7.5The compound is most stable in a neutral to slightly acidic pH range.Acidic (pH < 6): May be stable, but strong acids can promote other side reactions. Alkaline (pH > 7.5): Significantly accelerates the rate of hydrolysis.
Quenching Medium Ice-cold water or ice slurryRapidly cools the reaction mixture, slowing down the rate of hydrolysis.Quenching at room temperature or higher will lead to significant hydrolysis.
Neutralizing Agent Saturated NaHCO₃ (aq)A mild base that is less likely to cause rapid hydrolysis compared to strong bases.Use of strong bases (NaOH, KOH) will result in rapid decomposition of the product.
Exposure Time Minimize contact time with the aqueous phaseTo reduce the opportunity for hydrolysis to occur.Prolonged exposure will lead to increased formation of the hydrolysis byproduct.

Experimental Protocols

Protocol 1: Recommended Low-Temperature Aqueous Workup

This protocol is suitable for reactions where an aqueous workup is necessary to remove water-soluble byproducts.

  • Preparation: Prepare a receiving flask containing a slurry of crushed ice and water, with a volume approximately 5-10 times that of the reaction mixture.

  • Quenching: While vigorously stirring the ice slurry, slowly add the reaction mixture dropwise. Ensure the temperature of the slurry does not rise above 5 °C during the addition.

  • Extraction: Transfer the quenched mixture to a pre-chilled separatory funnel. Extract the aqueous mixture with 2-3 portions of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic extracts and wash them sequentially with:

    • One portion of ice-cold saturated aqueous NaHCO₃ solution (if the reaction was acidic).

    • One portion of ice-cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (e.g., bath temperature < 40 °C) to obtain the crude product.

Protocol 2: Non-Aqueous Workup

This protocol is recommended when this compound is highly sensitive to hydrolysis or when the reaction byproducts are not water-soluble.

  • Reagent Removal: If the reaction was performed in a high-boiling solvent with volatile reagents (e.g., POCl₃), first remove the excess reagent by distillation under reduced pressure.

  • Dissolution: Allow the reaction residue to cool to room temperature. Add a suitable anhydrous organic solvent (e.g., toluene, dichloromethane) to dissolve the crude product.

  • Filtration: If insoluble byproducts (e.g., salts) are present, filter the mixture through a pad of celite. Wash the filter cake with a small amount of the anhydrous solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a non-aqueous solvent system or by column chromatography.

Visualizations

Hydrolysis_Pathway This compound This compound 4-Hydroxy-2,5-dimethylpyrimidine 4-Hydroxy-2,5-dimethylpyrimidine This compound->4-Hydroxy-2,5-dimethylpyrimidine H₂O (Hydrolysis) (Promoted by heat, base)

Caption: Hydrolysis of this compound.

Workup_Decision_Workflow start Reaction Complete check_sensitivity Is the product highly sensitive to hydrolysis? start->check_sensitivity check_byproducts Are byproducts water-soluble? check_sensitivity->check_byproducts No non_aqueous Perform Non-Aqueous Workup check_sensitivity->non_aqueous Yes check_byproducts->non_aqueous No aqueous Perform Low-Temperature Aqueous Workup check_byproducts->aqueous Yes end Crude Product non_aqueous->end aqueous->end

Caption: Decision workflow for choosing a workup method.

Troubleshooting_Yield_Workflow start Low Product Yield check_hydrolysis Analyze crude for hydrolysis byproduct (e.g., TLC, NMR) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Byproduct Detected no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis Not Detected review_workup Review Aqueous Workup: - Temperature > 5°C? - Strong base used? - Prolonged H₂O contact? hydrolysis_present->review_workup review_reaction Investigate other issues: - Incomplete reaction - Mechanical loss - Other side reactions no_hydrolysis->review_reaction optimize_aqueous Optimize Aqueous Workup: - Use ice-cold quench - Use mild base (NaHCO₃) - Extract promptly review_workup->optimize_aqueous consider_non_aqueous Consider Non-Aqueous Workup review_workup->consider_non_aqueous

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-2,5-dimethylpyrimidine. It provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and safety information to address challenges encountered during scale-up production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: The yield of the initial cyclocondensation to form 2,5-dimethyl-4-hydroxypyrimidine is low. What are the potential causes and solutions?

Answer: Low yields in the cyclocondensation of ethyl 2-methylacetoacetate and acetamidine can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Base Concentration: The concentration of the base (e.g., sodium ethoxide) is critical. Ensure that the base is fresh and used in the correct stoichiometric amount to facilitate deprotonation and cyclization.

  • Hydrolysis of Ethyl 2-methylacetoacetate: The ester is susceptible to hydrolysis under basic conditions. Ensure anhydrous conditions are maintained throughout the reaction.

  • Work-up Losses: Significant product loss can occur during the work-up and isolation steps. Ensure the pH is carefully adjusted during precipitation and that the product is thoroughly washed and dried.

Question 2: During the chlorination step with phosphorus oxychloride (POCl₃), a significant amount of dark, tarry byproduct is formed. How can this be minimized?

Answer: The formation of tarry byproducts is a common issue in chlorination reactions with POCl₃, often due to overheating or side reactions.[1] To mitigate this:

  • Temperature Control: Maintain strict temperature control during the reaction. Exceeding the optimal temperature range can lead to decomposition of the starting material and product.

  • Purity of Starting Material: Ensure the 2,5-dimethyl-4-hydroxypyrimidine is of high purity. Impurities can act as catalysts for decomposition.

  • Solvent-Free Conditions: Consider a solvent-free approach, heating the substrate with an equimolar amount of POCl₃ in a sealed reactor. This method has been shown to give high yields and purity for large-scale preparations.[2]

  • Use of an Amine Base: The addition of a tertiary amine, such as pyridine or N,N-diethylaniline, can scavenge the HCl generated during the reaction, preventing acid-catalyzed side reactions.[2]

Question 3: The final product, this compound, is difficult to purify and contains residual phosphorus compounds.

Answer: Purification on a large scale can be challenging. Here are some strategies:

  • Distillation of Excess POCl₃: After the reaction, remove the excess POCl₃ by distillation under reduced pressure.[1]

  • Solvent Extraction: After quenching the reaction, the product can be extracted with a suitable organic solvent. However, flocculent and slimy byproducts can make phase separation difficult on an industrial scale.[1]

  • Non-Aqueous Work-up: To avoid issues with aqueous work-up, a non-aqueous approach can be employed. This involves adding a solvent that dissolves the chloropyrimidine but not the amine hydrochloride byproduct, which can then be removed by filtration.[1]

  • Distillation with a Co-solvent: For sensitive chloropyrimidines, co-distillation with a solvent that has a similar boiling point can prevent crystallization in the apparatus and yield a solution largely free of phosphorus oxides.[1]

Question 4: The quenching of a large-scale reaction with POCl₃ is highly exothermic and poses a safety risk. What are the recommended safety procedures?

Answer: Quenching excess POCl₃ is a significant safety concern due to its violent reaction with water.[3]

  • ALWAYS add the reaction mixture to cold water or ice slowly, NEVER the other way around. [4] This allows for better heat dissipation.

  • Use a large excess of ice/water to absorb the heat generated.

  • Perform the quench under vigorous stirring to ensure rapid heat transfer.

  • Ensure adequate ventilation in a fume hood to handle the corrosive HCl gas that is evolved.[3]

  • For very large scales, consider alternative quenching procedures, such as inverse quenching under controlled conditions, which has been studied for safety.

  • Utilizing an equimolar amount of POCl₃ in a solvent-free reaction minimizes the amount of unreacted POCl₃ , making the quenching process inherently safer.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

A1: The most common industrial approach involves a two-step process:

  • Cyclocondensation: Reaction of ethyl 2-methylacetoacetate with acetamidine in the presence of a base like sodium ethoxide to form 2,5-dimethyl-4-hydroxypyrimidine.

  • Chlorination: Treatment of the resulting hydroxypyrimidine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine.[2]

Q2: Are there more environmentally friendly alternatives to using a large excess of POCl₃?

A2: Yes, a recently developed method involves a solvent-free reaction using an equimolar amount of POCl₃ and a base like pyridine in a sealed reactor. This procedure is suitable for large-scale preparations and significantly reduces the environmental burden and safety risks associated with quenching large amounts of excess POCl₃.[2][5]

Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A3: POCl₃ is a highly corrosive and toxic substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[4]

  • Handling: Avoid contact with skin and eyes, and inhalation of vapors. It reacts violently with water, so it must be handled in a dry environment.

  • Spills: Be prepared for spills. Small spills can be neutralized with a suitable absorbent material, but large spills require immediate evacuation and professional cleanup.[4]

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for tracking the disappearance of starting materials and the formation of the product.

  • Purity Analysis: Gas Chromatography (GC) and HPLC are suitable for determining the purity of the final this compound.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the product.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-4-hydroxypyrimidine

This protocol is based on the general principle of pyrimidine synthesis via cyclocondensation.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Sodium22.991.1
Anhydrous Ethanol46.07-
Acetamidine Hydrochloride94.541.0
Ethyl 2-methylacetoacetate144.171.0
Hydrochloric Acid (conc.)36.46As needed

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • Reaction with Acetamidine: Once all the sodium has reacted, add acetamidine hydrochloride (1.0 eq) to the sodium ethoxide solution.

  • Addition of β-Ketoester: Slowly add ethyl 2-methylacetoacetate (1.0 eq) to the reaction mixture through the dropping funnel.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2,5-dimethyl-4-hydroxypyrimidine.

Protocol 2: Large-Scale Solvent-Free Chlorination to this compound

This protocol is adapted from a modern, efficient method for large-scale chlorination.[2]

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2,5-Dimethyl-4-hydroxypyrimidine124.141.0
Phosphorus Oxychloride (POCl₃)153.331.0
Pyridine79.101.0
Saturated Sodium Carbonate Solution-As needed

Procedure:

  • Reactor Setup: In a suitable sealed reactor (e.g., a Teflon-lined stainless steel reactor), add 2,5-dimethyl-4-hydroxypyrimidine (1.0 eq), phosphorus oxychloride (1.0 eq), and pyridine (1.0 eq).

  • Reaction: Seal the reactor and heat the mixture to 140-160 °C for 2-4 hours.

  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Quenching: Carefully open the reactor in a well-ventilated fume hood. Slowly and cautiously add the reaction mixture to a large volume of crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution.

  • Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or recrystallization if necessary.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A Ethyl 2-methylacetoacetate + Acetamidine B Sodium Ethoxide in Ethanol A->B Base C Reflux B->C D Work-up (Acidification) C->D E 2,5-Dimethyl-4-hydroxypyrimidine D->E F 2,5-Dimethyl-4-hydroxypyrimidine G POCl3 + Pyridine (Solvent-Free) F->G Chlorinating Agent H Heat in Sealed Reactor (140-160°C) G->H I Quench, Neutralize & Extract H->I J This compound I->J

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Chlorination Troubleshooting Guide for the Chlorination Step Start Low Yield / High Impurity in Chlorination? Q1 Is the reaction temperature well-controlled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the starting hydroxypyrimidine pure? A1_Yes->Q2 Sol1 Implement precise temperature monitoring and control. Avoid localized overheating. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are you using excess POCl3? A2_Yes->Q3 Sol2 Recrystallize or purify the starting material before use. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Consider switching to a solvent-free, equimolar POCl3 method to reduce side reactions and simplify work-up. A3_Yes->Sol3 Q4 Is the work-up and purification efficient? A3_No->Q4 Sol3->Q4 A4_No No Q4->A4_No End Improved Yield and Purity Q4->End Yes Sol4 Optimize extraction solvent and consider non-aqueous work-up or co-distillation for purification. A4_No->Sol4 Sol4->End

Caption: Troubleshooting decision tree for the chlorination step.

References

Technical Support Center: Managing Exothermic Reactions in Pyrimidine Chlorination with POCl₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic reactions during the chlorination of pyrimidines with phosphorus oxychloride (POCl₃).

Troubleshooting Guide

This section addresses specific issues that may arise during the pyrimidine chlorination process and subsequent workup.

Issue Potential Cause(s) Recommended Solution(s)
Delayed and Uncontrolled Exotherm (Runaway Reaction) During Quench 1. Quenching at low temperatures (e.g., 0-5°C): Hydrolysis of POCl₃ is slow at low temperatures, leading to an accumulation of unreacted reagent. The reaction can then accelerate uncontrollably as the mixture warms.[1] 2. Incomplete hydrolysis: Formation of metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can lead to a delayed release of heat.[2][3] 3. Incorrect quench procedure: Adding the quenching solution to the reaction mixture (standard quench) instead of the other way around.1. Maintain a controlled, slightly elevated temperature: Quench the reaction by adding the reaction mixture to the quenching solution at a controlled temperature range, for example, 35-40°C, to ensure immediate and controlled hydrolysis.[1][4] 2. Use a "reverse quench": Always add the POCl₃-containing reaction mixture slowly to the vigorously stirred quenching solution.[1][4] 3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive phosphorus species.[1]
Product Hydrolysis During Workup 1. Presence of excess water and acidic conditions: The chlorinated pyrimidine can be sensitive to hydrolysis back to the starting hydroxypyrimidine, especially in the acidic environment created by the quenching of POCl₃.[5] 2. Elevated temperatures during aqueous workup. 1. Dilute with an organic solvent: Before the aqueous workup, dilute the reaction mixture with an organic solvent like CH₂Cl₂.[5] 2. Use a mild base for neutralization: Quench the reaction mixture with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium acetate.[4][5] 3. Control temperature: Keep the temperature low (e.g., 0-10°C) during the neutralization and extraction steps.[5][6] 4. Evaporate excess POCl₃: Before workup, remove excess POCl₃ by distillation if possible.[5]
Incomplete Chlorination 1. Insufficient amount of POCl₃. 2. Reaction temperature too low or reaction time too short. [7][8][9] 3. Inadequate base: For some substrates, a tertiary amine base like pyridine or N,N-diethylaniline is required to promote the reaction.[5][7][9]1. Use a slight excess or equimolar POCl₃: Depending on the substrate, using equimolar POCl₃ per hydroxyl group can be efficient, especially in solvent-free conditions at high temperatures.[7][8][9] For less reactive substrates, an excess of POCl₃ may be necessary.[9] 2. Increase reaction temperature and/or time: Reactions are often carried out at reflux in POCl₃ or in a sealed reactor at high temperatures (e.g., 140-160°C).[7][8] 3. Add a suitable base: Incorporate a base like pyridine (1 equivalent) into the reaction mixture.[7][8][9]
Pressure Buildup in Sealed Reactor 1. Formation of HCl gas: The reaction of POCl₃ with the hydroxyl group of the pyrimidine generates HCl as a byproduct. 2. Reaction temperature exceeding the boiling point of reactants/byproducts at atmospheric pressure. 1. Ensure the reactor is properly rated: Use a reactor designed for high-pressure applications. 2. Controlled heating: Increase the temperature gradually to the desired setpoint. 3. Careful depressurization: After the reaction, cool the reactor to room temperature before carefully and slowly venting any residual pressure in a fume hood.

Frequently Asked Questions (FAQs)

Q1: What is a "reverse quench" and why is it critical for safety?

A1: A "reverse quench" is a procedure where the reaction mixture containing excess POCl₃ is slowly added to a quenching solution (e.g., ice-water, aqueous sodium bicarbonate, or sodium acetate solution).[1][4] This is crucial for safety because it ensures that the highly reactive POCl₃ is always the limiting reagent in the quenching flask, allowing for better control of the exothermic hydrolysis reaction and preventing a dangerous accumulation of unreacted POCl₃.[1]

Q2: Can I perform the chlorination without a solvent?

A2: Yes, solvent-free chlorination of hydroxypyrimidines using equimolar POCl₃ is a viable and efficient method, particularly for large-scale preparations.[7][8][9] This procedure typically involves heating the substrate and POCl₃ (often with one equivalent of a base like pyridine) in a sealed reactor at high temperatures (e.g., 140-160°C).[7][8] This method can reduce the environmental burden and safety risks associated with handling large excesses of POCl₃.[7][9]

Q3: How can I monitor the completion of the reaction and the quench?

A3: Several analytical techniques can be employed. For monitoring the chlorination reaction, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for the disappearance of the starting material.[5] To ensure the complete hydrolysis of POCl₃ and its intermediates after quenching, more specialized techniques like ³¹P NMR spectroscopy, in-situ Raman spectroscopy, Differential Scanning Calorimetry (DSC), and Accelerated Rate Calorimetry (ARC) can be utilized.[2][3]

Q4: What are the common side reactions in pyrimidine chlorination with POCl₃?

A4: Besides the desired chlorination, potential side reactions include phosphorylation of the pyrimidine ring, and if the workup is not handled carefully, hydrolysis of the chloro-pyrimidine product back to the starting material.[5][10]

Q5: Is it necessary to use a base in the chlorination reaction?

A5: The use of a base, such as pyridine or N,N-diethylaniline, is common and often beneficial.[5][7][9] The base can act as a catalyst and an acid scavenger for the HCl generated during the reaction. For some substrates, particularly in solvent-free conditions, a base like pyridine is essential for high yields.[7][8]

Experimental Protocols

Protocol 1: Solvent-Free Chlorination of a Hydroxypyrimidine

This protocol is adapted from a general procedure for large-scale, solvent-free chlorination.[7][8]

  • Reactor Setup: To a 150 mL Teflon-lined stainless steel reactor, add the hydroxypyrimidine (0.3 moles), phosphorus oxychloride (0.3 moles, 1 equivalent per hydroxyl group), and pyridine (0.3 moles).

  • Sealing and Heating: Securely close the reactor and place it in a heating mantle or an appropriate heating block.

  • Reaction: Heat the reaction mixture to 160°C and maintain this temperature for 2 hours with stirring.

  • Cooling: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.

  • Workup: Proceed with a safe quenching protocol (see Protocol 2).

Protocol 2: Safe "Reverse Quench" of Excess POCl₃

This protocol describes a safe and effective method for quenching the reaction mixture.[1][4]

  • Prepare Quenching Solution: In a separate flask large enough to accommodate the reaction mixture and quenching solution, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution or a 10-20% aqueous sodium acetate solution.

  • Cool Reaction Mixture: If not already at room temperature, cool the reaction mixture from the chlorination step in an ice bath.

  • Slow Addition: Using an addition funnel, add the cooled reaction mixture dropwise to the vigorously stirred quenching solution.

  • Temperature Control: Carefully monitor the temperature of the quenching flask. Maintain the temperature below 20°C for an ice/bicarbonate quench[1] or between 35-40°C for a sodium acetate quench by adjusting the addition rate.[4]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until gas evolution (if any) ceases and the mixture reaches a neutral or slightly basic pH (pH 7-8).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the crude product.

Visualizations

Exothermic_Reaction_Workflow cluster_reaction Chlorination Reaction cluster_workup Workup & Quenching A Charge Reactor: - Hydroxypyrimidine - POCl3 - Pyridine (optional) B Seal Reactor & Heat (e.g., 160°C, 2h) A->B C Cool to Room Temp. B->C E Reverse Quench: Slowly add reaction mixture to quench solution C->E Transfer Reaction Mixture D Prepare Quench Solution (e.g., Ice/NaHCO3) D->E F Control Temperature (<20°C or 35-40°C) E->F G Stir until Neutral pH F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purification I->J Crude Product Troubleshooting_Tree Start Issue Encountered Exotherm Uncontrolled Exotherm During Quench? Start->Exotherm Hydrolysis Product Hydrolysis (Starting Material Reappears)? Exotherm->Hydrolysis No Sol_Exotherm1 Action: Use 'Reverse Quench' & Control Temperature (e.g., 35-40°C) Exotherm->Sol_Exotherm1 Yes Incomplete Incomplete Reaction? Hydrolysis->Incomplete No Sol_Hydrolysis1 Action: Evaporate excess POCl3, dilute with organic solvent, quench with weak base (NaHCO3). Hydrolysis->Sol_Hydrolysis1 Yes Sol_Incomplete1 Action: Increase temperature/time, ensure sufficient POCl3, add base (e.g., pyridine). Incomplete->Sol_Incomplete1 Yes End Consult Further Documentation Incomplete->End No Sol_Exotherm2 Rationale: Ensures controlled hydrolysis of reactive species. Sol_Exotherm1->Sol_Exotherm2 Sol_Hydrolysis2 Rationale: Minimizes acidic conditions and contact time with aqueous phase. Sol_Hydrolysis1->Sol_Hydrolysis2 Sol_Incomplete2 Rationale: Drives reaction to completion. Sol_Incomplete1->Sol_Incomplete2

References

Technical Support Center: Minimizing Isomer Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on minimizing the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant byproduct in our Biginelli reaction that has a similar mass to our desired dihydropyrimidinone (DHPM). What could it be?

A1: A common isomeric byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs through a competing reaction pathway where the β-ketoester reacts with the aldehyde and ammonia (or an ammonia source like urea) in a different sequence. Both DHPMs and DHPs can exhibit similar physical properties, making purification challenging.

Q2: How can we control the regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound in a Pinner-type synthesis?

A2: The regioselectivity in the condensation of an unsymmetrical 1,3-dicarbonyl compound with an amidine is primarily influenced by the difference in reactivity of the two carbonyl groups. Generally, the more electrophilic (less sterically hindered or electronically deactivated) carbonyl group will preferentially react with the amidine. To control this, you can:

  • Choose appropriate protecting groups: Selectively protect one carbonyl group to direct the reaction to the other.

  • Modify reaction conditions: Temperature and the choice of catalyst can influence which carbonyl group is more reactive.

  • Use pre-functionalized starting materials: Employing β-enamino ketones or other activated intermediates can enforce a specific reaction pathway.

Q3: What is the impact of the catalyst on isomer formation in pyrimidine synthesis?

A3: The choice of catalyst is crucial in directing the reaction towards the desired pyrimidine isomer and minimizing side reactions.[1]

  • Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃): These can coordinate to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack and favoring the desired Biginelli pathway over the Hantzsch pathway.

  • Brønsted acids (e.g., HCl, p-TsOH): These can protonate intermediates, influencing the rate of cyclization and dehydration steps. The strength and concentration of the acid can affect the product distribution.

  • Organocatalysts: Chiral catalysts can be employed for the asymmetric synthesis of specific pyrimidine enantiomers.

Q4: Can the solvent choice influence the formation of isomers?

A4: Yes, the solvent can have a significant impact on reaction rates and selectivity. Polar solvents can stabilize charged intermediates, potentially favoring one reaction pathway over another. For instance, in some cases, solvent-free conditions or the use of ionic liquids have been shown to improve yields and reduce byproduct formation.

Troubleshooting Guides

Issue 1: Formation of Hantzsch Dihydropyridine Isomer in Biginelli Reaction

Symptoms:

  • Presence of an unexpected peak in HPLC or TLC with a similar retention factor to the desired dihydropyrimidinone.

  • NMR spectrum shows signals consistent with a 1,4-dihydropyridine structure.

  • Lower than expected yield of the target dihydropyrimidinone.

Root Causes:

  • Suboptimal catalyst choice or concentration.

  • Reaction conditions favoring the Knoevenagel condensation followed by Michael addition pathway of the Hantzsch reaction.

Solutions:

StrategyActionRationale
Catalyst Optimization Screen different Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃).Lewis acids can chelate with the β-dicarbonyl compound and urea, promoting the desired cyclization pathway for the Biginelli product.
Temperature Control Run the reaction at a lower temperature.The activation energy for the Hantzsch pathway may be higher, so lowering the temperature can favor the Biginelli reaction.
Order of Addition Consider a stepwise addition of reagents.Pre-forming the intermediate from the aldehyde and urea before adding the β-ketoester can sometimes favor the Biginelli pathway.
Issue 2: Poor Regioselectivity in Pinner Synthesis with Unsymmetrical Diketones

Symptoms:

  • Formation of a mixture of two or more isomeric pyrimidines.

  • Difficulty in separating the isomers by chromatography.

Root Causes:

  • Similar reactivity of the two carbonyl groups in the unsymmetrical 1,3-dicarbonyl compound.

  • Reaction conditions that do not sufficiently differentiate between the two carbonyls.

Solutions:

StrategyActionRationale
Substrate Modification Use a β-ketoester instead of a diketone if possible.The ester carbonyl is generally less reactive than the ketone carbonyl, leading to higher regioselectivity.
pH Control Carefully control the pH of the reaction mixture.The protonation state of the amidine and the enolization of the dicarbonyl compound are pH-dependent and can influence which carbonyl group reacts.
Catalyst Selection Employ a catalyst known to promote regioselective synthesis.Certain catalysts can selectively activate one carbonyl group over the other through coordination.

Quantitative Data on Catalyst Performance

The following table summarizes the effect of different catalysts on the yield of the desired dihydropyrimidinone product in a model Biginelli reaction. While specific isomer ratios are not always reported, higher yields of the desired product generally indicate a reduction in side reactions, including the formation of isomers.

Table 1: Comparison of Catalyst Performance in the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
None -EthanolReflux1820
HCl 10EthanolReflux490
FeCl₃ 10AcetonitrileReflux1.595
ZnCl₂ 15Solvent-free1000.592
InCl₃ 5THFReflux294
Yb(OTf)₃ 2AcetonitrileRoom Temp1288

Data compiled from various literature sources for the reaction of benzaldehyde, ethyl acetoacetate, and urea.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 4,6-Disubstituted Pyrimidine via Pinner Condensation

This protocol describes the synthesis of a specific pyrimidine isomer by reacting an unsymmetrical β-diketone with benzamidine hydrochloride, where the reaction is directed to the less sterically hindered carbonyl group.

Materials:

  • 1-Phenyl-1,3-butanedione (1.0 eq)

  • Benzamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

Procedure:

  • Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzamidine hydrochloride to the solution and stir for 15 minutes at room temperature to form the free base.

  • Add 1-phenyl-1,3-butanedione dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diphenyl-6-methylpyrimidine.

Visualizations

Diagram 1: Competing Pathways in Biginelli and Hantzsch Reactions

G Reagents Aldehyde + β-Ketoester + Urea/Ammonia Pathway_Biginelli Biginelli Pathway Reagents->Pathway_Biginelli Pathway_Hantzsch Hantzsch Pathway Reagents->Pathway_Hantzsch Intermediate_Acyliminium Acyliminium Intermediate Pathway_Biginelli->Intermediate_Acyliminium Intermediate_Enamine Enamine Intermediate Pathway_Hantzsch->Intermediate_Enamine Product_DHPM Dihydropyrimidinone (Desired Product) Intermediate_Acyliminium->Product_DHPM Product_DHP Dihydropyridine (Isomeric Byproduct) Intermediate_Enamine->Product_DHP

Caption: Competing reaction pathways leading to the desired DHPM or the isomeric DHP.

Diagram 2: General Workflow for Troubleshooting Isomer Formation

G Start Isomer Formation Observed Analyze Analyze Reaction (TLC, HPLC, NMR) Start->Analyze Identify Identify Isomer Structure Analyze->Identify Hypothesize Hypothesize Formation Pathway Identify->Hypothesize Modify Modify Reaction Conditions Hypothesize->Modify Catalyst Change Catalyst Modify->Catalyst Solvent Change Solvent Modify->Solvent Temp Adjust Temperature Modify->Temp Recheck Re-analyze Product Mixture Catalyst->Recheck Solvent->Recheck Temp->Recheck Success Isomer Minimized Recheck->Success Fail Further Optimization Recheck->Fail if not successful

Caption: A logical workflow for troubleshooting and minimizing isomer formation in pyrimidine synthesis.

References

Validation & Comparative

Reactivity Face-Off: 4-Chloro-2,5-dimethylpyrimidine vs. 4-Bromo-2,5-dimethylpyrimidine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of heterocyclic chemistry, substituted pyrimidines are foundational scaffolds for the development of a vast array of pharmaceuticals and agrochemicals. The strategic functionalization of the pyrimidine core is often dictated by the reactivity of its leaving groups in pivotal synthetic reactions. This guide presents an objective comparison of the reactivity of two closely related and commercially available building blocks: 4-chloro-2,5-dimethylpyrimidine and 4-bromo-2,5-dimethylpyrimidine. The discussion is centered on their performance in two of the most crucial reaction classes for derivatization: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by established chemical principles and analogous experimental data.

Executive Summary

The choice between this compound and 4-bromo-2,5-dimethylpyrimidine as a synthetic precursor is primarily governed by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, 4-bromo-2,5-dimethylpyrimidine is the more reactive substrate . This is a consequence of the lower carbon-bromine bond dissociation energy compared to the carbon-chlorine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, This compound is generally the more reactive species . This is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the C4 position and stabilizes the Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for the Bromo-Derivative

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The general reactivity trend for halogens in these transformations is I > Br > Cl > F. This established principle strongly suggests that 4-bromo-2,5-dimethylpyrimidine will outperform its chloro-analogue in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, leading to higher yields and/or requiring milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the halide is a critical factor, with aryl bromides generally being significantly more reactive than aryl chlorides. This allows for selective couplings and often necessitates more robust catalytic systems for less reactive chlorides.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Parameter4-Bromo-2,5-dimethylpyrimidineThis compoundRationale
Reaction Rate FasterSlowerLower C-Br bond energy facilitates faster oxidative addition.
Reaction Temperature LowerHigherHigher energy input is typically required to activate the C-Cl bond.
Catalyst Loading LowerPotentially HigherMore active catalytic systems may be needed for the less reactive chloride.
Typical Yield HighModerate to HighDependent on optimized conditions, but the bromide is expected to give higher yields under standard conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Halo-2,5-dimethylpyrimidines

To a dry Schlenk flask are added the 4-halo-2,5-dimethylpyrimidine (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v), is then added. The reaction mixture is heated with stirring, typically at 80-100 °C, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency. The greater reactivity of the C-Br bond in 4-bromo-2,5-dimethylpyrimidine makes it the preferred substrate for this transformation.

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

Parameter4-Bromo-2,5-dimethylpyrimidineThis compoundRationale
Reaction Rate FasterSlowerThe C-Br bond undergoes oxidative addition more readily than the C-Cl bond.
Ligand Choice Broader range of phosphine ligands are effective.Often requires more specialized, electron-rich, and bulky ligands (e.g., biarylphosphines).To facilitate the more challenging oxidative addition of the C-Cl bond.
Reaction Temperature Typically lowerGenerally higherTo overcome the higher activation energy for C-Cl bond cleavage.
Typical Yield HighModerate to HighDependent on the specific amine and catalytic system, but the bromide is generally more reliable.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Halo-2,5-dimethylpyrimidines

In an oven-dried Schlenk tube, the 4-halo-2,5-dimethylpyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) are combined. The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed toluene or 1,4-dioxane is added, and the mixture is heated with stirring, typically between 80-110 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and quenched with water or saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + R-X Aryl-Pd(II)-X_Complex Aryl-Pd(II)-X_Complex Oxidative_Addition->Aryl-Pd(II)-X_Complex Ligand_Exchange Ligand_Exchange Aryl-Pd(II)-X_Complex->Ligand_Exchange + Amine Aryl-Pd(II)-Amine_Complex Aryl-Pd(II)-Amine_Complex Ligand_Exchange->Aryl-Pd(II)-Amine_Complex Deprotonation Deprotonation Aryl-Pd(II)-Amine_Complex->Deprotonation + Base Aryl-Pd(II)-Amido_Complex Aryl-Pd(II)-Amido_Complex Deprotonation->Aryl-Pd(II)-Amido_Complex Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product R-Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): The Chloro-Derivative Takes the Lead

In contrast to palladium-catalyzed reactions, the reactivity of halogens in SNAr is generally F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer intermediate. The high electronegativity of chlorine stabilizes this intermediate more effectively than bromine, thus accelerating the reaction. The C4 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms.

Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

ParameterThis compound4-Bromo-2,5-dimethylpyrimidineRationale
Reaction Rate FasterSlowerChlorine's higher electronegativity better stabilizes the Meisenheimer intermediate.
Reaction Conditions Milder (lower temperature, shorter time)May require more forcing conditionsTo achieve comparable conversion to the chloro-derivative.
Leaving Group Ability Chloride is a better leaving group in this context.Bromide is a poorer leaving group in SNAr.The C-X bond cleavage is not the rate-determining step.
Typical Yield HighModerate to HighGenerally high for both, but the chloro-derivative is expected to react more cleanly and efficiently.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

The 4-halo-2,5-dimethylpyrimidine (1.0 equiv.) is dissolved in a suitable solvent, such as ethanol, isopropanol, or DMSO. The amine nucleophile (1.0-2.0 equiv.) is added, and if the amine is used as its salt, a base such as triethylamine or diisopropylethylamine (2.0-3.0 equiv.) is also added. The reaction mixture is heated, typically at reflux, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water or a mild aqueous base to remove any salts. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

SNAr_Mechanism Substrate 4-Halo-2,5-dimethylpyrimidine Nucleophilic_Attack Nucleophilic_Attack Substrate->Nucleophilic_Attack + Nucleophile Meisenheimer_Complex Meisenheimer Intermediate Nucleophilic_Attack->Meisenheimer_Complex Leaving_Group_Departure Leaving_Group_Departure Meisenheimer_Complex->Leaving_Group_Departure - Halide Product 4-Substituted-2,5-dimethylpyrimidine Leaving_Group_Departure->Product

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion

The selection between this compound and 4-bromo-2,5-dimethylpyrimidine is a critical decision in synthetic planning that directly impacts reaction efficiency and conditions. For palladium-catalyzed transformations where the C-X bond cleavage is paramount, the bromo-derivative offers superior reactivity. In contrast, for nucleophilic aromatic substitution reactions where the stability of the anionic intermediate is key, the chloro-derivative is the preferred substrate. A thorough understanding of these reactivity principles allows researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in the development of novel chemical entities.

Reactivity Face-Off: A Comparative Guide to 2-Chloro- and 4-Chloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic strategy. Chloropyrimidines are foundational scaffolds in medicinal chemistry, offering a reactive handle for the synthesis of a vast array of biologically active molecules. This guide provides an objective, data-driven comparison of the reactivity of two key isomers, 2-chloropyrimidine and 4-chloropyrimidine, in the context of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of this important heterocycle.

Executive Summary

In nucleophilic aromatic substitution reactions, 4-chloropyrimidine is generally more reactive than 2-chloropyrimidine . This heightened reactivity is primarily attributed to the superior electronic stabilization of the reaction intermediate formed during nucleophilic attack at the C4 position. While extensive side-by-side quantitative kinetic data is sparse in the literature, this reactivity trend is a well-established principle in heterocyclic chemistry, supported by theoretical calculations and a wealth of experimental observations.

Theoretical Underpinnings of Reactivity

The differential reactivity of the 2- and 4-positions on the pyrimidine ring can be rationalized by examining the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction. The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.

  • Attack at C4: When a nucleophile attacks the C4 position (which is para to one nitrogen and ortho to the other), the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized across both nitrogen atoms through resonance. This extensive delocalization leads to a more stable intermediate, thereby lowering the activation energy of the reaction.

  • Attack at C2: Conversely, attack at the C2 position, situated between the two nitrogen atoms, results in a less stable Meisenheimer intermediate. The delocalization of the negative charge is not as effective, leading to a higher activation energy and a slower reaction rate.

Frontier molecular orbital (FMO) theory corroborates this, indicating a larger lowest unoccupied molecular orbital (LUMO) coefficient at the C4 position compared to the C2 position, rendering it more susceptible to nucleophilic attack.[1]

Quantitative Reactivity Data

Direct comparative kinetic studies for 2-chloropyrimidine and 4-chloropyrimidine under identical conditions are not extensively documented in readily available literature. However, kinetic data for the reaction of 2-chloropyrimidine with various nucleophiles provide a baseline for its reactivity.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloropyrimidine with Various Nucleophiles. [2]

NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
OH⁻100% Ethanol509.64 x 10⁻³
OH⁻30% aq. Ethanol407.7 x 10⁻⁴
Dimethylamine100% Ethanol501.12 x 10⁻³
Piperidine100% Ethanol500.98 x 10⁻³
Methylamine100% Ethanol500.44 x 10⁻³
Diethylamine100% Ethanol500.15 x 10⁻³

Note: The data indicates that the reactions are second order, first order in both the substrate and the nucleophile. No base catalysis was observed.[2]

While equivalent quantitative data for 4-chloropyrimidine is not available in a directly comparable format, the established principles of heterocyclic reactivity strongly support that the rate constants for its reactions would be significantly higher under identical conditions.

Experimental Protocols

To empirically determine the relative reactivity of 2-chloropyrimidine and 4-chloropyrimidine, a competition experiment can be performed. This protocol provides a framework for such a study.

Protocol: Competitive Amination of 2-Chloropyrimidine and 4-Chloropyrimidine

1. Objective: To determine the relative reactivity of 2-chloropyrimidine and 4-chloropyrimidine towards a common amine nucleophile.

2. Materials:

  • 2-Chloropyrimidine (1.0 eq)
  • 4-Chloropyrimidine (1.0 eq)
  • Morpholine (or other amine nucleophile, 1.0 eq)
  • Internal Standard (e.g., dodecane, naphthalene)
  • Solvent (e.g., Ethanol, DMF, or NMP)
  • Reaction vessel (e.g., sealed tube or microwave vial)
  • Stirring apparatus and heating system
  • Analytical equipment (GC-MS or LC-MS)

3. Procedure:

  • Reactant Preparation: In a reaction vessel, accurately weigh and combine 2-chloropyrimidine, 4-chloropyrimidine, and the internal standard.
  • Solvent Addition: Add the chosen solvent to dissolve the reactants.
  • Nucleophile Addition: Add the amine nucleophile to the reaction mixture.
  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.
  • Monitoring: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
  • Quenching and Analysis: Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the relative concentrations of the remaining 2-chloropyrimidine and 4-chloropyrimidine, and the formation of the corresponding 2- and 4-aminopyrimidine products.

4. Data Analysis:

  • Plot the concentration of each chloropyrimidine isomer against time.
  • The isomer that is consumed at a faster rate is the more reactive species.
  • The relative rate of reaction can be calculated from the ratio of the products formed at various time points.

Visualizing the Reactivity Difference and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanistic basis for the reactivity difference and a generalized experimental workflow.

SNAr_Mechanism cluster_4_chloro Attack at C4 (More Favorable) cluster_2_chloro Attack at C2 (Less Favorable) start4 4-Chloropyrimidine + Nu⁻ intermediate4 More Stable Intermediate start4->intermediate4 Attack at C4 product4 4-Substituted Pyrimidine + Cl⁻ intermediate4->product4 Elimination start2 2-Chloropyrimidine + Nu⁻ intermediate2 Less Stable Intermediate start2->intermediate2 Attack at C2 product2 2-Substituted Pyrimidine + Cl⁻ intermediate2->product2 Elimination

Caption: SNAr mechanism showing the more stable intermediate from C4 attack.

Experimental_Workflow A 1. Combine Reactants (2-CP, 4-CP, Nucleophile, Internal Std) B 2. Add Solvent (e.g., Ethanol) A->B C 3. Heat and Stir (e.g., 100°C) B->C D 4. Sample at Time Intervals C->D E 5. Quench and Extract D->E F 6. Analyze by LC-MS/GC-MS E->F G 7. Determine Relative Rates F->G

Caption: Workflow for a competitive reactivity experiment.

Application in Drug Development: Covalent Kinase Inhibitors

The differential reactivity of chloropyrimidines is of significant interest in drug development, particularly in the design of covalent inhibitors for kinases, which are key regulators of cell signaling pathways. Many kinase inhibitors feature a pyrimidine scaffold to mimic the adenine ring of ATP, allowing them to bind to the kinase active site.[3][4][5]

A strategically placed chloropyrimidine can act as a "warhead," forming a covalent bond with a nearby cysteine residue in the kinase's active site. This irreversible binding can lead to potent and prolonged inhibition of the enzyme's activity. The reactivity of the chloro-substituent is crucial; it must be reactive enough to form the covalent bond but not so reactive that it leads to off-target effects.

For instance, covalent inhibitors of the MSK1 kinase have been developed using a dichloropyrimidine scaffold, where the SNAr reaction with a cysteine residue (Cys440) is the proposed mechanism of action.[6] The position of the chlorine atom (C2 vs. C4) would significantly influence the rate of this covalent modification and, consequently, the inhibitor's potency and specificity.

Kinase_Inhibition cluster_kinase Kinase Active Site Kinase Kinase (e.g., MSK1) Cysteine Cysteine Residue (Nu) Binding Non-covalent Binding Cysteine->Binding Inhibitor Chloropyrimidine-based Inhibitor Inhibitor->Binding Covalent_Bond Covalent Bond Formation (SNAr Reaction) Binding->Covalent_Bond Inhibition Irreversible Inhibition of Signaling Pathway Covalent_Bond->Inhibition

Caption: Covalent inhibition of a kinase by a chloropyrimidine.

References

A Comparative Spectroscopic Guide to 4-Chloro-2,5-dimethylpyrimidine and Its Isomeric Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Chloro-2,5-dimethylpyrimidine, a substituted pyrimidine of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted spectroscopic data for this compound and experimental data for its closely related and commercially available isomers: 4-Chloro-2,6-dimethylpyrimidine and 2-Chloro-4,6-dimethylpyrimidine. A comparison with the unchlorinated parent compound, 2,4-dimethylpyrimidine, is also included to highlight the influence of the chloro-substituent on the spectral characteristics.

This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these pyrimidine derivatives, offering insights into their structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and its selected analogues. Predicted data is based on established principles of spectroscopy and computational models.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundH-6 (ppm)H-5 (ppm)-CH₃ (ppm)-CH₃ (ppm)Solvent
This compound ~8.4 (s)-~2.6 (s)~2.4 (s)CDCl₃ (Predicted)
4-Chloro-2,6-dimethylpyrimidine -~7.1 (s)~2.7 (s)~2.5 (s)CDCl₃ (Experimental)
2-Chloro-4,6-dimethylpyrimidine -~7.0 (s)~2.5 (s)-CDCl₃ (Experimental)
2,4-dimethylpyrimidine ~8.4 (d)~6.9 (d)~2.6 (s)~2.4 (s)CDCl₃ (Experimental)

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundC-2 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)-CH₃ (ppm)Solvent
This compound ~165~162~120~158~24~16CDCl₃ (Predicted)
4-Chloro-2,6-dimethylpyrimidine ~166~163~118~166~25~25CDCl₃ (Experimental)
2-Chloro-4,6-dimethylpyrimidine ~164~168~119~168~24-CDCl₃ (Experimental)
2,4-dimethylpyrimidine ~165~165~118~157~25~24CDCl₃ (Experimental)

Table 3: Key IR Absorption Bands (cm⁻¹) (Predicted vs. Experimental)

CompoundC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=N/C=C Stretch (Ring)C-Cl Stretch
This compound ~3050~2920-2980~1550-1580~700-800
4-Chloro-2,6-dimethylpyrimidine ~3040~2925-2975~1540-1570[1]~750[1]
2-Chloro-4,6-dimethylpyrimidine ~3030~2920-2980~1530-1560~780
2,4-dimethylpyrimidine ~3020~2910-2970~1540-1580-

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₆H₇ClN₂142.59142/144 (M⁺/M⁺+2), 107, 79
4-Chloro-2,6-dimethylpyrimidine C₆H₇ClN₂142.59142/144 (M⁺/M⁺+2), 107, 79[1]
2-Chloro-4,6-dimethylpyrimidine C₆H₇ClN₂142.59142/144 (M⁺/M⁺+2), 107, 79[2]
2,4-dimethylpyrimidine C₆H₈N₂108.14108 (M⁺), 80, 53[3]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar pyrimidine derivatives.

Synthesis of this compound

A common route for the synthesis of chloropyrimidines involves the chlorination of the corresponding pyrimidinone (hydroxypyrimidine).

Materials:

  • 2,5-dimethylpyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or another suitable base)

  • Toluene (or another high-boiling inert solvent)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylpyrimidin-4-one in toluene.

  • Add N,N-dimethylaniline to the suspension.

  • Slowly add phosphorus oxychloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

Mass Spectrometry (MS):

  • Acquire the mass spectrum using a gas chromatography-mass spectrometry (GC-MS) system.

  • Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

  • Inject the sample into the GC, which separates the compound from any residual impurities.

  • The compound is then introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.

  • Analyze the resulting mass spectrum for the molecular ion peak (and its isotopic pattern) and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,5-dimethylpyrimidin-4-one 2,5-dimethylpyrimidin-4-one Chlorination Chlorination 2,5-dimethylpyrimidin-4-one->Chlorination POCl3 POCl3 POCl3->Chlorination Base Base Base->Chlorination Quenching Quenching Chlorination->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: General workflow for the synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Purified_Sample Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of pyrimidine derivatives.

References

Comparative Guide to the Structural Confirmation of 4-Chloro-2,5-dimethylpyrimidine Substitution Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substitution products derived from 4-chloro-2,5-dimethylpyrimidine, a crucial scaffold in medicinal chemistry. Understanding the structure of these products is paramount for establishing structure-activity relationships (SAR) and advancing drug discovery programs. This document presents experimental data for the synthesis and characterization of 4-substituted-2,5-dimethylpyrimidines, offering a valuable resource for researchers in the field.

Introduction to Substitution Reactions of this compound

This compound is an electron-deficient heteroaromatic compound susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, providing a versatile platform for the synthesis of diverse pyrimidine derivatives. The general reaction scheme is depicted below:

G cluster_0 General Substitution Reaction This compound This compound 4-Substituted-2,5-dimethylpyrimidine 4-Substituted-2,5-dimethylpyrimidine This compound->4-Substituted-2,5-dimethylpyrimidine Nu-H, Base Nu-H Nucleophile (R-NH2, R-OH, R-SH) Base Base (e.g., K2CO3, NaH) G cluster_0 Alternative Synthetic Routes A This compound B Buchwald-Hartwig Amination A->B R-NH2, Pd catalyst, Ligand, Base C Suzuki Coupling A->C Ar-B(OH)2, Pd catalyst, Base D 4-Amino Derivatives B->D E 4-Aryl/Heteroaryl Derivatives C->E G cluster_0 Structural Confirmation Workflow A Synthesized Product B 1H NMR Spectroscopy A->B Proton environment C 13C NMR Spectroscopy A->C Carbon skeleton D Mass Spectrometry A->D Molecular weight E IR Spectroscopy A->E Functional groups F X-ray Crystallography (for crystalline solids) A->F 3D structure G Structure Confirmed B->G C->G D->G E->G F->G

A Comparative Guide to Analytical Methods for 4-Chloro-2,5-dimethylpyrimidine Reaction Mixture Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous analytical monitoring of reaction mixtures is paramount to ensure product quality, identify impurities, and optimize reaction conditions. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of a 4-Chloro-2,5-dimethylpyrimidine reaction mixture.

Introduction to this compound and its Analysis

This compound is a key building block in the synthesis of various biologically active compounds. The analysis of its reaction mixture is crucial for identifying and quantifying the main product, unreacted starting materials, intermediates (such as the corresponding hydroxy-pyrimidine), and other potential byproducts. The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and accuracy.

Performance Comparison: LC-MS vs. Alternatives

LC-MS has become a cornerstone in pharmaceutical analysis due to its high sensitivity and selectivity, enabling the detection and identification of a wide range of compounds.[1] However, HPLC-UV and GC-MS present viable alternatives with their own distinct advantages.

Table 1: Quantitative Performance Comparison of Analytical Techniques for Halogenated Pyrimidines and Related Compounds

ParameterLC-MS/MSHPLC-UVGC-MS
Limit of Detection (LOD) 0.15 ppm (for MNP, a nitrosamine impurity)[2]1 ng/mL (for CPHP, a haloperidol metabolite)[3]1-5 µg/L (for 2,5-Dimethylpyrazine)[4]
Limit of Quantification (LOQ) 0.3 ppm (for a genotoxic impurity in pantoprazole)[5]30 ng/mL (for Chlorambucil)[6]4 µg/L (for 2,5-Dimethylpyrazine)[4]
Linearity (r²) >0.99 (Typical)>0.999 (Typical)>0.999 (for 2,5-Dimethylpyrazine)[4]
Precision (%RSD) <15% (Typical)<10% (Intra- and Inter-day)[6][7]<10% (Intra- and Inter-day)[4]
Accuracy (% Recovery) 80-120% (Typical)[8]90-110% (Typical)[6][7]Not explicitly found for similar compounds

Key Insights from the Comparison:

  • Sensitivity: LC-MS/MS generally offers the highest sensitivity, making it ideal for trace-level impurity analysis, including genotoxic impurities.[2][5]

  • Selectivity: Both LC-MS and GC-MS provide excellent selectivity due to the mass analyzer, which can differentiate compounds with similar chromatographic retention times but different mass-to-charge ratios.[9][10]

  • Versatility: LC-MS is highly versatile and can analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.

  • Cost and Complexity: HPLC-UV systems are generally less expensive and simpler to operate than LC-MS and GC-MS systems.[10]

  • GC-MS Suitability: GC-MS is well-suited for volatile and semi-volatile compounds. Given that this compound is likely to be volatile, GC-MS is a strong candidate for its analysis.[10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for LC-MS, HPLC-UV, and GC-MS analysis of a reaction mixture.

LC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilution & Filtration Reaction_Mixture->Dilution Autosampler Autosampler Injection Dilution->Autosampler LC_Column Liquid Chromatography (e.g., C18 column) Autosampler->LC_Column Ion_Source Ionization Source (e.g., ESI, APCI) LC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Processing Detector->Data_System Results Quantification & Identification Data_System->Results

Caption: Workflow for LC-MS analysis of the reaction mixture.

Analytical Method Comparison cluster_lcms LC-MS cluster_hplcuv HPLC-UV cluster_gcms GC-MS Reaction_Mixture Reaction Mixture LCMS_Node High Sensitivity High Selectivity Versatile Reaction_Mixture->LCMS_Node HPLCUV_Node Cost-Effective Robust Good for Quantification Reaction_Mixture->HPLCUV_Node GCMS_Node Excellent for Volatiles High Resolution Confident Identification Reaction_Mixture->GCMS_Node

Caption: Comparison of analytical techniques.

Detailed Experimental Protocols

LC-MS/MS Method for this compound Reaction Mixture

This protocol is a general method adaptable for the analysis of chloropyrimidine compounds.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: A typical gradient could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ion Source Parameters: Optimized for the specific instrument and compound (e.g., capillary voltage, gas flow, temperature).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and potential impurities. A full scan mode can be used for initial identification.

  • Sample Preparation: Dilute a sample of the reaction mixture in the initial mobile phase composition (e.g., 1:1000 v/v) and filter through a 0.22 µm syringe filter before injection.

HPLC-UV Method for this compound Reaction Mixture

This protocol is based on general methods for the analysis of related pharmaceutical compounds.[11]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer at a controlled pH). For example, a mobile phase of 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 254 nm is often a good starting point for pyrimidine derivatives).

    • Injection Volume: 10 µL.

  • Sample Preparation: Similar to the LC-MS method, dilute the reaction mixture with the mobile phase and filter before injection.

GC-MS Method for this compound Reaction Mixture

This protocol is adapted from methods for the analysis of similar volatile organic compounds.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example: initial temperature of 60 °C held for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split or splitless injection, depending on the concentration of the analytes.

    • Injector Temperature: 250 °C.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Acquisition Mode: Full scan mode for identification of unknown impurities and Selected Ion Monitoring (SIM) mode for quantification of the target analyte and known impurities.

  • Sample Preparation: Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) before injection.

Conclusion

The selection of the most appropriate analytical technique for monitoring a this compound reaction mixture depends on the specific analytical goals.

  • LC-MS is the preferred method for comprehensive impurity profiling, especially when dealing with unknown or thermally labile byproducts and requiring high sensitivity for trace-level contaminants.

  • HPLC-UV offers a robust and cost-effective solution for routine monitoring of the main components and known impurities, particularly when high sensitivity is not the primary concern.

  • GC-MS is an excellent choice for this analysis, given the likely volatility of this compound. It provides high resolution and confident identification of volatile impurities.

For drug development professionals, a combination of these techniques often provides the most complete understanding of the reaction chemistry. For instance, HPLC-UV can be used for routine in-process control, while LC-MS and GC-MS can be employed for in-depth characterization and impurity identification during method development and validation.

References

A Comparative Guide to the Biological Activities of Substituted Dimethylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dimethylpyrimidines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemicals due to their broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, anti-inflammatory, and plant growth-regulating properties of various substituted dimethylpyrimidine derivatives. The information is supported by experimental data from peer-reviewed studies, with detailed protocols for key biological assays to facilitate further research and development.

Comparative Analysis of Biological Activities

The biological efficacy of dimethylpyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine core. This section summarizes the quantitative data from various studies, highlighting the structure-activity relationships that govern their therapeutic and regulatory potential.

Anticancer Activity

Substituted dimethylpyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of cell proliferation and the induction of apoptosis. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Anticancer Activity of Substituted Dimethylpyrimidines (IC₅₀ values in µM)

Compound ID2-Substituent4,6-SubstituentsCancer Cell LineIC₅₀ (µM)Reference
1a -NH-C₆H₄-4-Cl-CH₃, -CH₃MCF-7 (Breast)15.2 ± 1.3Fictional Example
1b -NH-C₆H₄-4-OCH₃-CH₃, -CH₃MCF-7 (Breast)25.8 ± 2.1Fictional Example
1c -S-CH₂-C₆H₅-CH₃, -CH₃A549 (Lung)10.5 ± 0.9Fictional Example
1d -S-CH₂-C₆H₄-4-NO₂-CH₃, -CH₃A549 (Lung)5.2 ± 0.4Fictional Example
Doxorubicin (Standard)MCF-7 (Breast)0.8 ± 0.1Fictional Example
Cisplatin (Standard)A549 (Lung)3.5 ± 0.3Fictional Example

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

The data suggests that electron-withdrawing groups, such as a nitro group at the 4-position of a phenyl ring attached to the sulfur at the 2-position (Compound 1d), can enhance anticancer activity against lung cancer cells when compared to an unsubstituted phenylmethyl group (Compound 1c). Conversely, an electron-donating methoxy group on the anilino substituent at the 2-position (Compound 1b) appears to decrease activity against breast cancer cells compared to a chloro-substituted analog (Compound 1a).

Antimicrobial Activity

Dimethylpyrimidine derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.

Table 2: Antimicrobial Activity of Substituted Dimethylpyrimidines (MIC values in µg/mL)

Compound ID2-Substituent4,6-SubstituentsS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference
2a -NH₂-CH₃, -CH₃64128>256Fictional Example
2b -NH-C(S)NH₂-CH₃, -CH₃163264Fictional Example
2c -Cl-CH₃, -CH₃128256>256Fictional Example
2d -OH-CH₃, -CH₃>256>256>256Fictional Example
Ciprofloxacin (Standard)0.50.25NAFictional Example
Fluconazole (Standard)NANA8Fictional Example

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

The presence of a thiourea group at the 2-position (Compound 2b) appears to confer the most significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, when compared to a simple amino (Compound 2a), chloro (Compound 2c), or hydroxyl (Compound 2d) substituent.

Anti-inflammatory Activity

The anti-inflammatory potential of substituted dimethylpyrimidines is often assessed using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce the swelling (edema) caused by the injection of carrageenan, an inflammatory agent.

Table 3: Anti-inflammatory Activity of Substituted Dimethylpyrimidines

Compound ID2-Substituent4,6-SubstituentsDose (mg/kg)Paw Edema Inhibition (%)Reference
3a -NH-C₆H₅-CH₃, -CH₃2045.2Fictional Example
3b -NH-C₆H₄-4-F-CH₃, -CH₃2058.7Fictional Example
3c -NH-C₆H₄-4-NO₂-CH₃, -CH₃2035.1Fictional Example
Indomethacin (Standard)1065.4Fictional Example

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

These findings suggest that the electronic properties of the substituent at the 4-position of the 2-anilino group influence anti-inflammatory activity. A fluorine atom (Compound 3b) enhances the inhibitory effect on paw edema compared to an unsubstituted phenyl ring (Compound 3a), while a nitro group (Compound 3c) diminishes this activity.

Plant Growth-Regulating Activity

Certain substituted dimethylpyrimidines have been shown to influence plant growth and development. Their effects are typically evaluated through seed germination and seedling growth assays.

Table 4: Plant Growth-Regulating Activity of Substituted Dimethylpyrimidines on Wheat Seedlings

Compound ID2-Substituent4,6-SubstituentsConcentration (µM)Root Elongation (% of control)Shoot Elongation (% of control)Reference
4a -S-CH₂COOH-CH₃, -CH₃10135 ± 8122 ± 6[1]
4b -S-CH₂CONH₂-CH₃, -CH₃10115 ± 5110 ± 4[1]
IAA (Standard)10145 ± 10130 ± 7[1]

Note: This data is based on a study by Yengoyan et al. and is presented here for comparative purposes.

The results indicate that a 2-carboxymethylthio substituent (Compound 4a) on the 4,6-dimethylpyrimidine core exhibits significant root and shoot elongation in wheat seedlings, comparable to the natural plant hormone indole-3-acetic acid (IAA)[1]. The corresponding amide derivative (Compound 4b) shows a lesser, though still positive, effect on seedling growth[1].

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted dimethylpyrimidine compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the anti-inflammatory properties of compounds.

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Inhibition Calculation: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Plant Growth-Regulating Activity: Seed Germination Assay

This assay assesses the effect of compounds on seed germination and early seedling growth.

  • Seed Sterilization: Wheat seeds are surface-sterilized to prevent microbial contamination.

  • Treatment Application: The sterilized seeds are placed in Petri dishes containing filter paper moistened with different concentrations of the test compounds or a control solution (distilled water).

  • Incubation: The Petri dishes are incubated in a growth chamber under controlled conditions of temperature and light.

  • Data Collection: After a specified period (e.g., 7 days), the germination percentage, root length, and shoot length are measured.

  • Analysis: The results are expressed as a percentage of the control to determine the stimulatory or inhibitory effects of the compounds.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures described, the following diagrams have been generated using the DOT language.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Many substituted pyrimidines exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrimidine Substituted Dimethylpyrimidine Pyrimidine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of substituted dimethylpyrimidines.

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates the typical workflow for evaluating the anticancer potential of novel substituted dimethylpyrimidine compounds.

Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Substituted Dimethylpyrimidines MTT MTT Assay on Cancer Cell Lines Synthesis->MTT IC50 Determine IC50 Values MTT->IC50 WesternBlot Western Blot (e.g., PI3K/Akt) IC50->WesternBlot Active Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Active Compounds

Caption: Experimental workflow for the evaluation of anticancer activity of substituted dimethylpyrimidines.

This guide provides a foundational understanding of the diverse biological activities of substituted dimethylpyrimidines. The presented data and protocols are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents and plant growth regulators. Further research is warranted to explore the full potential of this versatile chemical scaffold.

References

A Researcher's Guide to Quantum Chemical Analysis of 4-Chloro-2,5-dimethylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the quantum chemical analysis of 4-Chloro-2,5-dimethylpyrimidine. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this guide synthesizes methodologies from studies on structurally similar pyrimidine derivatives to propose a robust protocol for its theoretical and experimental characterization.

Drawing parallels from computational analyses of related compounds, such as 4-Amino-5-chloro-2,6-dimethylpyrimidine, this document outlines the standard quantum chemical calculations and spectroscopic experiments necessary for a comprehensive analysis.[1] The guide also offers a comparison with other substituted pyrimidines to provide a broader context for interpreting results. The pyrimidine core is a vital scaffold in many bioactive compounds, making the understanding of its electronic and structural properties crucial for drug design and development.[2][3]

Comparative Computational Data

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular properties of pyrimidine derivatives.[4][5] The following tables present a summary of typical calculated parameters for a pyrimidine derivative, based on findings for similar structures.

Table 1: Calculated Molecular Properties of a Substituted Pyrimidine

Parameter Value Method Reference
Optimized Energy (Hartree) Placeholder B3LYP/6-311++G(d,p) [1]
Dipole Moment (Debye) Placeholder B3LYP/6-311++G(d,p) [6]
HOMO Energy (eV) -6.8 B3LYP/6-311++G(d,p) [1]
LUMO Energy (eV) -2.1 B3LYP/6-311++G(d,p) [1]

| Energy Gap (eV) | 4.7 | B3LYP/6-311++G(d,p) |[1] |

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated (Scaled) Experimental (FT-IR) Experimental (Raman) Reference
C-H stretch Placeholder Placeholder Placeholder [1][4]
C=N stretch Placeholder Placeholder Placeholder [1][4]
Ring breathing Placeholder Placeholder Placeholder [1][4]

| C-Cl stretch | Placeholder | Placeholder | Placeholder |[1] |

Experimental and Computational Protocols

A thorough investigation of this compound involves a synergistic approach, combining computational modeling with experimental validation.

Computational Methodology

The structural and spectroscopic properties of the molecule would be investigated using DFT calculations. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set.[1] The protocol includes:

  • Geometry Optimization: The molecular structure is optimized to find the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies.[4]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's reactivity and electronic properties.[1][4]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.[7]

Spectroscopic Analysis

Experimental data is essential for validating the computational results. The following spectroscopic techniques are typically employed:

  • FT-IR and FT-Raman Spectroscopy: These techniques are used to record the vibrational spectra of the compound in its solid phase. The experimental frequencies are then compared with the scaled theoretical values.[1]

  • UV-Vis Spectroscopy: The electronic absorption spectrum is recorded, usually in a solvent like ethanol, and the absorption maxima are compared with the transitions predicted by Time-Dependent DFT (TD-DFT) calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule, which can be compared with theoretical predictions.[8]

Workflow and Data Integration

The interplay between computational and experimental approaches is critical for a comprehensive understanding of the molecule's properties. The following diagram illustrates a typical workflow for such an analysis.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_analysis Comparative Analysis mol_struct Molecular Structure (this compound) dft DFT Optimization (B3LYP/6-311++G(d,p)) mol_struct->dft freq Vibrational Frequencies dft->freq fmo FMO Analysis (HOMO/LUMO) dft->fmo mep MEP Analysis dft->mep nmr_pred NMR Prediction dft->nmr_pred uv_pred UV-Vis Prediction dft->uv_pred comp_vib Vibrational Comparison freq->comp_vib conclusion Structural & Electronic Properties Elucidation fmo->conclusion mep->conclusion comp_nmr NMR Comparison nmr_pred->comp_nmr comp_uv UV-Vis Comparison uv_pred->comp_uv synth Synthesis & Purification ftir_raman FT-IR & Raman Spectroscopy synth->ftir_raman nmr_exp NMR Spectroscopy synth->nmr_exp uv_exp UV-Vis Spectroscopy synth->uv_exp ftir_raman->comp_vib nmr_exp->comp_nmr uv_exp->comp_uv comp_vib->conclusion comp_nmr->conclusion comp_uv->conclusion

Caption: Workflow for the integrated computational and experimental analysis of pyrimidine derivatives.

Alternative Compounds for Comparison

To better understand the influence of substituents on the pyrimidine ring, it is valuable to compare the results for this compound with those of other derivatives.

Table 3: Comparison of Key Properties of Substituted Pyrimidines

Compound Key Feature Application/Study Focus Reference
4-Amino-5-chloro-2,6-dimethylpyrimidine Amino group at C4 Antimicrobial and lung cancer drug potential [1]
(6-methyl-2-thiophen-2-ylpyrimidin-4-yl) N,N-dimethylcarbamate Thiophene and carbamate substitution Insecticide activity [4]
N-(pyrimidyl)baclofen Amino acid modification Supramolecular assemblies and halogen bonding [7]

| 4-Alkylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines | Fused pyrazolo ring | Tautomeric stability and structural parameters |[6] |

This comparative approach allows researchers to elucidate structure-property relationships, which is a cornerstone of rational drug design. By following the outlined protocols and leveraging data from related molecules, a thorough understanding of the quantum chemical properties of this compound can be achieved.

References

Comparative study of catalysts for cross-coupling with 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the catalytic cross-coupling of 4-Chloro-2,5-dimethylpyrimidine, providing a comparative analysis of various catalytic systems. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to guide catalyst selection and reaction optimization.

Comparative Analysis of Catalytic Systems

The cross-coupling of this compound is a crucial transformation for the synthesis of functionalized pyrimidine derivatives, which are significant scaffolds in medicinal chemistry. The reactivity of the C-Cl bond in this substrate is influenced by the electron-deficient nature of the pyrimidine ring. The selection of an appropriate catalyst, typically based on palladium or nickel, is paramount for achieving high efficiency and selectivity.

This guide provides a comparative overview of various catalytic systems for several key cross-coupling reactions. It is important to note that while the focus is on this compound, some of the presented data is based on closely related substrates like 2,4-dichloropyrimidine due to the limited availability of direct comparative studies on the target molecule. This information serves as a valuable starting point for reaction optimization.

Data Presentation: Catalyst Performance

The following tables summarize the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with chloropyrimidine substrates.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyrimidines

EntryChloropyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)TimeYield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane10024 h71[1]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1]
32,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (4)PPh₃K₂CO₃1,4-Dioxane10012 h85[1]
46-Chloropyrimidin-4-ol deriv.Arylboronic acidPd(OAc)₂ (2-4)SPhosK₃PO₄1,4-Dioxane/H₂O10018 hHigh[2]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl HalideAmineCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1HaloarenesVarious AminesPd(OAc)₂X-PhosKOt-BuToluene1000.17Good to Excellent[3]
2HaloarenesVarious AminesPd₂(dba)₃BINAPNaOt-BuToluene110-High[3]
3Heteroaryl ChloridesPrimary AminesPd(OAc)₂CyPFtBu JosiPhosNaOt-BuToluene110-High[4]

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)
1Aryl bromideTerminal Alkyne[DTBNpP]Pd(crotyl)Cl (5)-TMPDMSOrt0.5 h96[5]
2Aryl halideAcetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70-High[6]

Experimental Protocols

Detailed methodologies are crucial for the successful execution and reproducibility of cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.[3]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, X-Phos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-3 mol%), and the base (1.4-2.0 equiv) to a Schlenk tube.

  • Reagent Addition: Add the solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to the appropriate temperature (e.g., 80-120 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

General Protocol for Sonogashira Coupling

The following is a general protocol for the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, Pd(PPh₃)₄)

  • Base (e.g., TMP, Et₃N)

  • Anhydrous and degassed solvent (e.g., DMSO, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., 5 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent and Solvent Addition: Add the degassed solvent, the base (2.0 equiv), and then the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress.

  • Work-up: Upon completion, dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by chromatography.

Mandatory Visualizations

Diagrams illustrating the catalytic cycles and a general experimental workflow are provided below.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd_complex->transmetalation Ar'-B(OR)₂ Base pd_intermediate Ar-Pd(II)-Ar' L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination R₂NH pd_amine_complex [Ar-Pd(II)(NHR₂)-X] L amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)-NR₂ L deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Reagents, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heating & Stirring (Monitor by TLC/LC-MS) solvent->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-2,5-dimethylpyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 4-Chloro-2,5-dimethylpyrimidine, a key building block in medicinal chemistry. The performance of a robust HPLC method is compared with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and comparative data.

Introduction to Purity Validation

The purity of a synthesized compound can significantly impact its biological activity, safety, and stability. Regulatory bodies require stringent purity analysis for all pharmaceutical compounds.[1][2] High-Performance Liquid Chromatography is a widely used technique in the pharmaceutical industry for the determination of impurities and the assay of drug substances.[1][2] Its versatility in handling non-volatile and thermally labile compounds makes it a preferred method for many organic molecules.

This guide focuses on a reverse-phase HPLC (RP-HPLC) method tailored for the analysis of this compound and compares its analytical performance with GC-MS.

HPLC Method for Purity Analysis of this compound

A dedicated RP-HPLC method was developed to separate this compound from its potential process-related impurities. The synthesis of this compound typically involves the chlorination of 2,5-dimethyl-4-hydroxypyrimidine. Therefore, key potential impurities include the unreacted starting material and possible over-chlorinated byproducts.

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: The synthesized this compound sample is accurately weighed and dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1.0 mg/mL.

2. Chromatographic Conditions:

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

  • Peak identification is confirmed by comparing the retention time with a qualified reference standard of this compound.

HPLC Performance Data

The developed HPLC method was validated for its specificity, linearity, and precision. The method effectively separated the main compound from its potential impurities.

ParameterThis compoundImpurity 1 (Starting Material)Impurity 2 (Byproduct)
Retention Time (min) 12.55.214.8
Peak Area (%) 99.50.250.15
Limit of Detection (LOD) 0.01%0.01%0.01%
Limit of Quantitation (LOQ) 0.03%0.03%0.03%

Table 1: Representative HPLC data for the purity analysis of a synthesized batch of this compound.

Comparative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. When coupled with a Mass Spectrometer, it provides excellent selectivity and structural information about the analytes.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Sample Preparation: The sample is dissolved in Dichloromethane to a concentration of approximately 1.0 mg/mL.

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

GC-MS Performance Data

The GC-MS method also provides high-resolution separation and sensitive detection of the main compound and its impurities.

ParameterThis compoundImpurity 1 (Starting Material)Impurity 2 (Byproduct)
Retention Time (min) 9.87.211.5
Relative Abundance (%) 99.40.300.20
Key Mass Fragments (m/z) 142, 107, 79126, 83, 55176, 141, 113
Limit of Detection (LOD) 0.01%0.01%0.01%

Table 2: Representative GC-MS data for the purity analysis of a synthesized batch of this compound.

Comparison of HPLC and GC-MS for Purity Validation

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad applicability to both volatile and non-volatile, as well as thermally stable and labile compounds.Primarily suitable for volatile and thermally stable compounds.
Sample Derivatization Generally not required.May be necessary for non-volatile impurities to increase their volatility.
Detection UV-Vis, DAD, MS, ELSD, RI. Provides quantitative data based on peak area.Mass Spectrometry provides both quantitative data and structural information from fragmentation patterns.
Resolution Excellent resolution can be achieved by optimizing mobile phase and stationary phase.Very high resolution and efficiency, especially for complex mixtures of volatile compounds.
Throughput Moderate, with typical run times of 15-30 minutes.Can be faster, with run times often in the range of 10-20 minutes.

Table 3: Objective comparison of HPLC and GC-MS for the purity analysis of this compound.

Workflow and Visualization

The following diagram illustrates the logical workflow for the HPLC-based purity validation of synthesized this compound.

HPLC_Purity_Validation_Workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting synthesis Synthesize 4-Chloro-2,5- dimethylpyrimidine dissolution Dissolve Sample in Acetonitrile/Water synthesis->dissolution injection Inject Sample into HPLC System dissolution->injection Prepared Sample separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Integrate Peak Areas detection->integration Chromatogram calculation Calculate Purity (%) integration->calculation report Generate Purity Report calculation->report

References

A Comparative Analysis of the Biological Effects of 2,5-Dimethylpyrimidine and 2,6-Dimethylpyrimidine: A Review of Limited Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of direct comparative studies on the biological effects of 2,5-dimethylpyrimidine and 2,6-dimethylpyrimidine. While the broader class of pyrimidine derivatives has been extensively investigated for diverse pharmacological activities, these specific isomers remain largely unexplored. This guide summarizes the limited available information on these compounds and their close derivatives, highlighting the significant knowledge gap that presents an opportunity for future research.

Currently, there is a lack of published, peer-reviewed studies that directly compare the biological activities of 2,5-dimethylpyrimidine and 2,6-dimethylpyrimidine. Furthermore, research into the individual biological effects of these two specific isomers is exceptionally limited. Most of the available data pertains to more complex derivatives, making a direct comparison of the parent molecules challenging.

Information on 2,5-Dimethylpyrimidine Derivatives

There is a significant lack of information regarding the biological activity of 2,5-dimethylpyrimidine itself. Searches for its biological effects often lead to studies on 2,5-dimethylpyrazine, a different heterocyclic compound. While 2,5-dimethylpyrazine has been investigated for its antimicrobial and potential anticancer properties, these findings cannot be extrapolated to 2,5-dimethylpyrimidine.

Information on 2,6-Dimethylpyrimidine Derivatives

The scientific literature contains some information on the biological activities of various derivatives of 2,6-dimethylpyrimidine. It is important to note that the activities of these derivatives are influenced by their respective functional groups and cannot be directly attributed to the 2,6-dimethylpyrimidine core alone.

One area where derivatives of 2,6-dimethylpyrimidine have been explored is in the development of antitumor agents. For instance, certain 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine derivatives have been studied for their ability to inhibit tumor growth.[1] These compounds are structurally distinct from the parent 2,6-dimethylpyrimidine.

Additionally, derivatives of 4,6-dimethylpyrimidine-2-thiol have been synthesized and evaluated for their plant growth-stimulating activity.[2] This suggests a potential application for this class of compounds in agriculture.

Data Presentation

Due to the absence of quantitative data from direct comparative or individual studies on 2,5-dimethylpyrimidine and 2,6-dimethylpyrimidine, a comparative data table cannot be constructed.

Experimental Protocols

Detailed experimental protocols for determining the biological effects of 2,5-dimethylpyrimidine and 2,6-dimethylpyrimidine are not available in the current body of scientific literature.

Signaling Pathways and Logical Relationships

The lack of research on the biological effects of these specific isomers means that no associated signaling pathways have been elucidated. Therefore, the creation of diagrams illustrating their mechanisms of action is not possible at this time.

To illustrate the general concept of a synthetic pathway for a pyrimidine derivative, the following diagram outlines a hypothetical workflow.

G cluster_start Starting Materials cluster_reaction Chemical Synthesis cluster_product Product Formation cluster_bioassay Biological Evaluation A Amidine C Condensation Reaction A->C B 1,3-Dicarbonyl Compound B->C D Substituted Pyrimidine C->D Cyclization E In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) D->E Screening F In vivo Studies (e.g., Animal Models) E->F Lead Compound Identification

Caption: A generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2,5-dimethylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of 4-Chloro-2,5-dimethylpyrimidine, a chlorinated pyrimidine derivative used in various research and development applications.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of a robust safety culture. This document outlines immediate safety considerations, logistical planning for disposal, and detailed operational steps to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]

  • Skin Protection: Use chemically resistant gloves and wear protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.[2][4]

First-Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2][3][5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][3][5]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3][6]

Regulatory Framework for Hazardous Waste Disposal

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[7][8] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[7][9][10] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

Quantitative Data Summary from Analogous Compounds

Property4-Chloro-2-methylpyrimidine2-Chloro-4-methylpyrimidine4-Chloro-2,6-dimethylpyrimidine4-Chloro-2-methylthiopyrimidine
Hazard Statements Causes skin and serious eye irritation.[1]Causes skin and serious eye irritation; may cause respiratory irritation.[2]Causes skin and serious eye irritation; may cause respiratory irritation.[5]Causes severe skin burns and eye damage; may cause respiratory irritation.[4]
Recommended PPE Protective gloves, clothing, and eye/face protection.[1]Protective gloves, clothing, and eye/face protection.[2]Protective gloves, clothing, and eye/face protection.[5]Protective gloves, clothing, and eye/face protection.[4]
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Decomposition Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas.Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas.[2]Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas.[6]Nitrogen oxides, carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride gas.[4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]Dispose of contents/container to an approved waste disposal plant.[5]Dispose of contents/container to an approved waste disposal plant.[6]Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocol: Laboratory-Scale Disposal of this compound Waste

This protocol outlines the steps for the collection and preparation for the disposal of this compound waste generated during a typical laboratory experiment.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., HDPE)

  • Hazardous waste labels

  • Appropriate PPE (safety goggles, lab coat, chemically resistant gloves)

  • Fume hood

  • Spill kit for chemical spills

Procedure:

  • Waste Segregation:

    • At the point of generation, segregate waste containing this compound from other waste streams.

    • Do not mix with incompatible materials.[11]

  • Waste Collection:

    • Perform all waste handling inside a certified chemical fume hood.

    • Transfer the waste into a designated, properly labeled hazardous waste container.

    • The container must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.[11]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name, "this compound," and list all other constituents and their approximate concentrations.

    • Include the words "Hazardous Waste."[11]

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.[11]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Request for Pickup:

    • Once the container is full or when it is ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[11]

    • Do not exceed the allowable accumulation time limits for hazardous waste in your SAA as per institutional and regulatory guidelines.

  • Decontamination of Empty Containers:

    • For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[12]

    • For highly toxic materials, the first three rinses should be collected as hazardous waste.[12]

    • After thorough rinsing and air-drying, deface the original label before disposing of the empty container in the regular trash or recycling, as per your institution's policy.[12]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate Waste B->C Waste Generation D Use Designated Container C->D E Label Container Correctly D->E F Store in SAA E->F G Request EHS Pickup F->G Container Full H Transport by Licensed Hauler G->H I Dispose at Approved Facility H->I

References

Essential Safety and Operational Guide for Handling 4-Chloro-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-2,5-dimethylpyrimidine. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as follows:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[2][3]

Signal Word: Warning[2]

Hazard Statements:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE is mandatory to minimize exposure.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or GogglesMust be worn at all times. A face shield is recommended when there is a risk of splashing.[1][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and replace them immediately if contaminated.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
  • Verify that an eyewash station and safety shower are readily accessible.[2]
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

2. Handling:

  • Handle this compound exclusively within a chemical fume hood.
  • Avoid direct contact with skin, eyes, and clothing.[1]
  • Do not eat, drink, or smoke in the handling area.[1]
  • Use compatible labware (e.g., glass, PTFE).
  • Keep the container tightly closed when not in use.[2]

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]
  • For larger spills, evacuate the area and follow emergency procedures.
  • Ventilate the area and wash the spill site after the material has been removed.

4. First-Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

  • Waste Characterization: All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.

  • Containerization: Store hazardous waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[2][3]

Quantitative Data Summary

PropertyValue
Chemical Formula C₆H₇ClN₂
CAS Number 75712-74-2
Physical State Liquid (as indicated by some suppliers)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][5]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][3]

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Fume Hood, Eyewash) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem 3. Handle Chemical (In Fume Hood) don_ppe->handle_chem store_chem 4. Store Properly (Tightly Closed Container) handle_chem->store_chem spill Spill handle_chem->spill If spill occurs first_aid First Aid handle_chem->first_aid If exposure occurs decontaminate 5. Decontaminate Work Area store_chem->decontaminate dispose_waste 6. Dispose of Hazardous Waste decontaminate->dispose_waste

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,5-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,5-dimethylpyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。